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  • Product: Methyl 3-(4-bromophenyl)prop-2-ynoate
  • CAS: 42122-27-0

Core Science & Biosynthesis

Foundational

Methyl 3-(4-bromophenyl)prop-2-ynoate: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties

Executive Summary In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 3-(4-bromophenyl)prop-2-yno...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS: 42122-27-0) is a highly versatile, trifunctional intermediate[1]. Featuring an aryl bromide, an internal conjugated alkyne, and a methyl ester, this molecule offers orthogonal reactivity that allows chemists to perform sequential, site-selective transformations. This whitepaper provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven synthetic protocols, serving as an authoritative guide for researchers and application scientists.

Molecular Identity & Physical Properties

Understanding the physical parameters of Methyl 3-(4-bromophenyl)prop-2-ynoate is essential for optimizing reaction conditions, purification strategies, and storage protocols. The electron-withdrawing nature of both the ester and the bromophenyl group significantly influences its boiling point and crystallization behavior[2].

Below is a consolidated table of its core physical and chemical properties:

PropertyValue
Chemical Name Methyl 3-(4-bromophenyl)prop-2-ynoate
Common Synonyms Methyl 3-(4-bromophenyl)propiolate; 3-(4-Bromophenyl)propiolic Acid Methyl Ester[3]
CAS Number 42122-27-0[1]
Molecular Formula C10H7BrO2
Molecular Weight 239.07 g/mol [1]
Melting Point ~106 °C[2]
Boiling Point 295.4 ± 23.0 °C (at 760 mmHg)[2]
Appearance White to light yellow powder/crystal[3]

Orthogonal Reactivity & Mechanistic Insights

The true value of Methyl 3-(4-bromophenyl)prop-2-ynoate lies in its orthogonal reactivity . As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing what it reacts with.

  • The Aryl Bromide Motif (Cross-Coupling): The C–Br bond serves as a prime handle for transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). Because the C–Br bond is stronger than a C–I bond but weaker than a C–Cl bond, it can be selectively activated using Palladium(0) or Nickel(0) catalysts after the alkyne has been functionalized.

  • The Conjugated Alkyne Motif (Additions & Cycloadditions): The alkyne is flanked by an electron-withdrawing methyl ester, making it highly electron-deficient. This polarization lowers the LUMO energy of the alkyne, making it highly susceptible to nucleophilic attack (Michael additions) and inverse-electron-demand Diels-Alder cycloadditions. It is also a prime candidate for phosphine-catalyzed intermolecular acylfluorinations[4].

  • The Methyl Ester Motif (Acyl Substitution): The ester can undergo standard saponification to yield 3-(4-bromophenyl)propiolic acid[5], or it can be directly amidated.

Reactivity Core Methyl 3-(4-bromophenyl)prop-2-ynoate ArylBr Aryl Bromide Motif (Cross-Coupling) Core->ArylBr Pd/Ni Catalysis (Suzuki, Buchwald-Hartwig) Alkyne Conjugated Alkyne Motif (Cycloadditions & Additions) Core->Alkyne Nucleophiles / Catalysis (Michael Add, Acylfluorination) Ester Methyl Ester Motif (Acyl Substitution) Core->Ester Hydrolysis / Amines (Saponification, Amidation)

Caption: Divergent orthogonal reactivity pathways of Methyl 3-(4-bromophenyl)prop-2-ynoate.

Synthetic Workflows & Experimental Protocols

To synthesize Methyl 3-(4-bromophenyl)prop-2-ynoate from commercially available starting materials, the most robust and self-validating method is the Regioselective Sonogashira Cross-Coupling .

Protocol: Regioselective Sonogashira Cross-Coupling

Objective: Synthesize the target compound via the coupling of 1-bromo-4-iodobenzene and methyl propiolate.

Mechanistic Causality: 1-bromo-4-iodobenzene contains two distinct carbon-halogen bonds. The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, the Pd(0) catalyst undergoes oxidative addition exclusively at the iodine position at room temperature, leaving the aryl bromide intact for future orthogonal functionalization.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-bromo-4-iodobenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

  • Degassing: Evacuate and backfill with inert gas (N2 or Argon) three times. Causality: Oxygen must be rigorously excluded because the presence of O2 in conjunction with CuI promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which consumes the methyl propiolate starting material and reduces the yield of the desired cross-coupled product.

  • Solvent & Base Addition: Add degassed THF and triethylamine (Et3N) (2.0 equiv) as the base and solvent.

  • Alkyne Addition: Slowly add methyl propiolate (1.1 equiv) dropwise at 0 °C. Causality: The oxidative addition of Pd to the aryl iodide is facile, and the subsequent transmetalation/reductive elimination cycle can be exothermic. Controlling the temperature prevents polymerization of the electron-deficient alkyne.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC or GC-MS.

  • Workup & Purification: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Validation & Quality Control: The success of the reaction is validated by GC-MS, where the disappearance of the 1-bromo-4-iodobenzene peak (m/z 282/284) and the appearance of the product peak (m/z 238/240) confirms conversion. 1H NMR should show the disappearance of the terminal alkyne proton (~3.0 ppm) and the presence of the methyl ester singlet (~3.8 ppm) alongside the para-substituted aromatic doublet of doublets.

Synthesis SM1 1-Bromo-4-iodobenzene Cat Pd(PPh3)2Cl2 / CuI Et3N, THF, RT SM1->Cat SM2 Methyl Propiolate SM2->Cat Prod Methyl 3-(4-bromophenyl)prop-2-ynoate Cat->Prod Regioselective Coupling at Iodine

Caption: Regioselective Sonogashira cross-coupling synthesis workflow.

Applications in Advanced Chemical Synthesis

Methyl 3-(4-bromophenyl)prop-2-ynoate finds extensive use as an intermediate in the synthesis of complex heterocycles and biologically active molecules. Recent advances in phosphine-catalyzed intermolecular acylfluorination of alkynes via P(V) intermediates have utilized this specific compound to generate highly functionalized fluorinated enoates[4]. The presence of the aryl bromide allows these fluorinated products to undergo subsequent late-stage functionalization, a critical strategy in modern drug discovery and structure-activity relationship (SAR) studies.

References

  • Sigma-Aldrich. "Methyl propynoate / Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS 42122-27-0)." Sigma-Aldrich Catalog.

  • ChemScene. "Safety Data Sheet: Methyl 3-(4-bromophenyl)propiolate." ChemScene Database.

  • TCI Chemicals. "Methyl 3-(4-Bromophenyl)propiolate." TCI America.

  • Journal of the American Chemical Society. "Phosphine-Catalyzed Intermolecular Acylfluorination of Alkynes via a P(V) Intermediate." ACS Publications.

  • ChemicalBook. "3-(4-Bromophenyl)propiolic Acid Properties." ChemicalBook Database.

Sources

Exploratory

Thermodynamic stability of Methyl 3-(4-bromophenyl)prop-2-ynoate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-(4-bromophenyl)prop-2-ynoate at Room Temperature Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic sta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-(4-bromophenyl)prop-2-ynoate at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 3-(4-bromophenyl)prop-2-ynoate, a key intermediate in pharmaceutical and materials science research. For professionals in drug development, understanding the intrinsic stability of such molecules is paramount for ensuring product quality, safety, and efficacy.[1] This document outlines the synthesis, characterization, and potential degradation pathways of the title compound. It further details a suite of robust experimental protocols, including thermal analysis and long-term stability studies, designed to rigorously evaluate its stability profile at room temperature. The causality behind each experimental choice is explained to provide a self-validating system for stability assessment, grounded in authoritative scientific principles.

Introduction: The Imperative of Stability in Research Intermediates

Methyl 3-(4-bromophenyl)prop-2-ynoate is an arylalkyne, a class of compounds whose rigid, linear structure makes them valuable building blocks in organic synthesis. The Sonogashira coupling reaction, a mild and efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is frequently employed in the synthesis of complex molecules, including pharmaceuticals and organic materials.[2] The title compound, readily accessible via this method, serves as a versatile precursor for more complex molecular architectures.

However, the very features that make this molecule synthetically useful—the conjugated π-system, the reactive alkyne moiety, and the ester functional group—also render it susceptible to various degradation pathways. An uncharacterized instability can lead to inconsistent experimental results, impurity formation, and potential safety hazards. Therefore, a thorough evaluation of the thermodynamic stability of Methyl 3-(4-bromophenyl)prop-2-ynoate is not merely a procedural step but a foundational requirement for its reliable application in research and development. This guide provides the scientific rationale and detailed methodologies for such an evaluation.

Synthesis and Characterization

A robust stability study begins with a pure, well-characterized sample. The most common and efficient synthesis of Methyl 3-(4-bromophenyl)prop-2-ynoate is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[3][4]

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol describes the coupling of 1-bromo-4-iodobenzene with methyl propiolate. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective reaction, preserving the bromo-substituent for potential subsequent modifications.[3]

Materials:

  • 1-Bromo-4-iodobenzene

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed, three-necked flask, add 1-bromo-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq) via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Slowly add methyl propiolate (1.1 eq) dropwise over 10 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-(4-bromophenyl)prop-2-ynoate.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C triple bond (~2200 cm⁻¹) and the C=O ester carbonyl (~1715 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98% for stability studies.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants: 1-Bromo-4-iodobenzene Methyl Propiolate flask Reaction Flask (N₂ Atmosphere, RT, 4-6h) reactants->flask catalysts Catalysts: PdCl₂(PPh₃)₂ CuI catalysts->flask solvent Solvent & Base: Toluene, TEA solvent->flask filter Filter through Celite flask->filter extract Aqueous Wash (NH₄Cl, Brine) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: Methyl 3-(4-bromophenyl)prop-2-ynoate purify->product char Characterization: NMR, IR, MS, HPLC product->char

Caption: Workflow for the Synthesis and Characterization of the Target Compound.

Experimental Determination of Thermodynamic Stability

A multi-faceted approach is required to fully characterize the stability of the compound. This involves subjecting the material to thermal stress to determine its decomposition threshold and conducting long-term studies under controlled room temperature conditions to assess its shelf-life.[5]

Thermal Analysis: TGA and DSC

Thermal analysis provides rapid insights into the material's behavior at elevated temperatures, revealing its melting point and decomposition temperature.[6] This data is critical for identifying the upper temperature limits for safe handling and storage.

Experimental Protocol: Combined TGA/DSC Analysis

  • Instrument Calibration: Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for mass, temperature, and heat flow according to manufacturer specifications.[7]

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl 3-(4-bromophenyl)prop-2-ynoate into an aluminum or ceramic pan.

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.[8]

  • Data Acquisition: Record the mass change (TGA), the derivative of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss (T_onset), indicating the beginning of thermal decomposition.

    • From the DSC curve, identify the endothermic peak corresponding to the melting point (T_m) and any exothermic peaks that may indicate decomposition events.[9]

Caption: Experimental Workflow for Thermal Analysis using TGA/DSC.

Table 1: Representative Data Presentation for Thermal Analysis

ParameterValueDescription
Melting Point (T_m)e.g., 85°COnset of the melting endotherm observed by DSC.
Decomposition Onset (T_onset)e.g., 210°CTemperature at which significant mass loss begins, as measured by TGA.
Mass Loss at 250°Ce.g., 5%Percentage of mass lost at a specific temperature point.
Long-Term Stability Study at Room Temperature

This study simulates real-world storage conditions to establish a retest period or shelf life for the compound. The protocol is based on International Council for Harmonisation (ICH) guidelines for stability testing.[10]

Experimental Protocol: ICH Long-Term Stability

  • Sample Packaging: Place accurately weighed samples of Methyl 3-(4-bromophenyl)prop-2-ynoate into amber glass vials with inert screw caps. The amber glass protects the sample from light.

  • Storage Conditions: Store the vials in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .[1]

  • Testing Schedule: Withdraw one vial for analysis at predetermined time points: 0, 3, 6, 9, 12, and 24 months.[5][11]

  • Analytical Testing: At each time point, perform the following tests on the withdrawn sample:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity Assay (HPLC): Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The method must be capable of separating the active ingredient from its potential degradants.

    • Identification (FTIR): Confirm the chemical identity of the compound has not changed.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data. A significant change is typically defined as a >5% loss in purity or the appearance of a significant degradation product.

G start Time 0: Package Sample Initial Analysis (T₀) storage Store at 25°C / 60% RH in Stability Chamber start->storage t3 3 Months Pull & Analyze storage->t3 Wait t6 6 Months Pull & Analyze storage->t6 Wait t12 12 Months Pull & Analyze storage->t12 Wait t24 24 Months Pull & Analyze storage->t24 Wait end Evaluate Data Establish Stability Profile t3->end t6->end t12->end t24->end

Caption: Workflow for a 24-Month Long-Term Stability Study.

Table 2: Representative Data Summary for Long-Term Stability Study

Time PointAppearancePurity (HPLC, % Area)Degradation Products (% Area)
0 MonthsWhite Crystalline Solid99.8%Not Detected
3 MonthsWhite Crystalline Solid99.7%Not Detected
6 MonthsWhite Crystalline Solid99.8%Not Detected
12 MonthsWhite Crystalline Solid99.6%RRT 0.85 (0.1%)
24 MonthsWhite Crystalline Solid99.5%RRT 0.85 (0.2%)

Potential Degradation Pathways

Understanding the potential chemical transformations of Methyl 3-(4-bromophenyl)prop-2-ynoate is crucial for interpreting stability data and mitigating degradation. The molecule's structure suggests several plausible pathways.

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, especially if catalyzed by trace acidic or basic impurities. This would yield 3-(4-bromophenyl)prop-2-ynoic acid and methanol.[12] This is often the most common degradation pathway for ester-containing compounds.

  • Dimerization/Polymerization: Activated alkynes can undergo self-addition reactions, particularly when exposed to heat, light, or certain metal catalysts. While generally stable, this pathway should be considered, as it would lead to a loss of purity and the formation of higher molecular weight species.[13]

  • Photo-degradation: The extended conjugated system, encompassing the phenyl ring and the alkyne, can absorb UV light. This energy absorption can lead to radical formation or other photochemical reactions, resulting in complex degradation profiles.[14] Storing the material in light-protective containers is a direct countermeasure.

  • Decarboxylation: While less likely for the ester itself, if hydrolysis first occurs to form the corresponding carboxylic acid, subsequent heating could lead to decarboxylation of the propiolic acid derivative.[15]

G main Methyl 3-(4-bromophenyl)prop-2-ynoate C₁₀H₇BrO₂ hydrolysis Hydrolysis + H₂O 3-(4-Bromophenyl)prop-2-ynoic Acid + Methanol main->hydrolysis:head Moisture polymer Dimerization / Polymerization + Heat / Light Higher MW Species main->polymer:head Energy photo Photo-degradation + UV Light Complex Mixture of Products main->photo:head Light decarbox Decarboxylation (Secondary) - CO₂ 1-Bromo-4-ethynylbenzene hydrolysis:prod->decarbox:head Heat

Caption: Potential Degradation Pathways for the Target Compound.

Handling and Storage Recommendations

Based on the potential instabilities identified, the following handling and storage procedures are recommended to ensure the long-term integrity of Methyl 3-(4-bromophenyl)prop-2-ynoate:

  • Storage Temperature: Store in a cool environment, ideally at 2-8°C for long-term storage, to minimize the rate of any potential degradation reactions. For routine lab use, storage at controlled room temperature (20-25°C) is acceptable if stability data supports it.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidative degradation.

  • Moisture: Protect from moisture to prevent hydrolysis. Store in a well-sealed container, preferably within a desiccator.

  • Light: Store in an amber vial or other light-proof container to prevent photo-degradation.[14]

  • Chemical Incompatibility: Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze decomposition.[16]

Conclusion

The thermodynamic stability of Methyl 3-(4-bromophenyl)prop-2-ynoate is a critical parameter that dictates its viability as a research intermediate. While the compound is expected to be reasonably stable at room temperature when handled and stored correctly, its inherent structural features—the ester, the alkyne, and the conjugated system—present potential degradation pathways. A rigorous assessment, combining predictive thermal analysis with empirical long-term stability studies, is essential. The protocols and scientific rationale presented in this guide provide a robust framework for researchers and drug development professionals to confidently characterize the stability of this molecule, ensuring the integrity and reproducibility of their scientific work.

References

  • Lab Manager. (2025, September 19). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Pharmacy 180.
  • European Medicines Agency. (2023, July 13).
  • Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • ChemBK. (2024, April 10). Propiolic acid methyl ester.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ResearchGate. TGA and DSC analysis of phenylacetylene functionalised silicon nanoparticles.
  • Brill, T. B., et al. Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar.
  • Galbács, G. Thermal analysis.
  • Li, J., et al. (2021). Complete Degradation of a Conjugated Polymer into Green Upcycling Products by Sunlight in Air. Journal of the American Chemical Society.
  • NETZSCH Analyzing & Testing. (2021, December 12).
  • Tabata, M., et al. (2001).
  • Kuchar, J. E. (1984).
  • Slodek, A., et al. (2020).

Sources

Foundational

Vibrational Profiling of Conjugated Alkynoates: An In-Depth FT-IR Analysis of Methyl 3-(4-bromophenyl)prop-2-ynoate

Executive Summary In modern drug discovery and organic synthesis, conjugated alkynoates serve as critical building blocks for cross-coupling reactions and the synthesis of complex heterocycles. Methyl 3-(4-bromophenyl)pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, conjugated alkynoates serve as critical building blocks for cross-coupling reactions and the synthesis of complex heterocycles. Methyl 3-(4-bromophenyl)prop-2-ynoate (also known as methyl p-bromophenylpropiolate) is a prime example of a highly functionalized, electron-deficient internal alkyne. Accurate structural validation of this compound relies heavily on Infrared (IR) spectroscopy, which provides instantaneous feedback on the integrity of its conjugated π-system.

This technical guide deconstructs the Fourier-Transform Infrared (FT-IR) spectral signature of Methyl 3-(4-bromophenyl)prop-2-ynoate. By bridging theoretical vibrational mechanics with field-proven acquisition protocols, this document establishes a self-validating analytical framework for researchers working with halogenated alkynoate derivatives.

Mechanistic Causality of the IR Spectral Signature

The IR spectrum of Methyl 3-(4-bromophenyl)prop-2-ynoate is defined by the extended conjugation spanning the para-bromophenyl ring, the sp-hybridized alkyne, and the sp²-hybridized ester carbonyl. This electronic communication directly dictates the force constants of the bonds, shifting their vibrational frequencies in predictable ways.

The Conjugated Ester Carbonyl (C=O)

Standard saturated aliphatic esters typically exhibit a C=O stretching frequency between 1735 and 1750 cm⁻¹[1]. However, in Methyl 3-(4-bromophenyl)prop-2-ynoate, the carbonyl group is directly conjugated with the adjacent alkyne (an α,β-unsaturated system). This conjugation allows for the delocalization of π-electrons, which increases the single-bond character of the C=O bond, thereby lowering its force constant. Consequently, the C=O stretch for this specific molecule shifts downward, appearing prominently at 1730 cm⁻¹ [2].

The Asymmetric Internal Alkyne (C≡C)

Symmetrical internal alkynes often present a diagnostic challenge in IR spectroscopy because their stretching vibrations result in little to no change in the molecular dipole moment, rendering the C≡C band weak or entirely IR-inactive[3]. Methyl 3-(4-bromophenyl)prop-2-ynoate, however, is highly asymmetric. The electron-withdrawing methyl ester on one terminus and the polarizable 4-bromophenyl group on the other induce a strong permanent dipole across the triple bond. During the stretching vibration, the change in the dipole moment ( dμ/dx ) is substantial, yielding a sharp, definitive absorption band at 2240 cm⁻¹ [2].

The para-Bromophenyl Scaffold

The aromatic system contributes several key vibrational modes. The skeletal C=C stretching of the aromatic ring appears at 1585 cm⁻¹ [2]. Furthermore, the presence of the heavy bromine atom in the para position influences the out-of-plane (oop) C-H bending vibrations. For para-disubstituted benzenes, a strong, diagnostic oop bend is consistently observed in the 800–850 cm⁻¹ region, while the C-Br stretch itself typically manifests in the lower frequency fingerprint region (~1070 cm⁻¹).

Quantitative Spectral Data Summary

The following table synthesizes the empirical and theoretical IR absorption bands for Methyl 3-(4-bromophenyl)prop-2-ynoate, providing a rapid reference for spectral annotation.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Mechanistic Note
~3050 WeakAromatic RingC-H stretch (sp² hybridized carbon)[4]
~2950 WeakMethyl EsterAliphatic C-H stretch (sp³ hybridized carbon)[4]
2240 Medium, SharpInternal AlkyneC≡C stretch; intensity enhanced by molecular asymmetry[2]
1730 StrongEster CarbonylC=O stretch; frequency lowered due to α,β-conjugation[1][2]
1585 MediumAromatic RingC=C skeletal stretch[2]
~1250 & 1150 StrongEsterC-O-C asymmetric and symmetric stretching[3]
~820 StrongAromatic RingC-H out-of-plane bend (para-disubstituted diagnostic)
~1070 MediumAryl HalideC-Br stretch (often coupled with skeletal modes)

Experimental Protocol: Self-Validating FT-IR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflow, spectral data must be acquired using a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, the modern industry standard for solid samples, while remaining applicable to traditional KBr pellet methods.

Step 1: System Suitability and Calibration (The Self-Validation Step)
  • Wavenumber Calibration: Before analyzing the alkynoate, scan a standard polystyrene film. Verify that the diagnostic polystyrene peaks appear exactly at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ . A deviation of >1 cm⁻¹ indicates interferometer misalignment.

  • Background Acquisition: Collect a background spectrum (air for ATR; pure KBr for transmission) using 32 scans at a resolution of 4 cm⁻¹.

  • Causality Check: Ensure the background spectrum shows minimal atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) interference. Why? The CO₂ asymmetric stretch at ~2350 cm⁻¹ sits dangerously close to our target alkyne band at 2240 cm⁻¹. Poor background subtraction will result in artifact peaks that obscure the C≡C data.

Step 2: Sample Preparation
  • For ATR-FTIR: Place 2–3 mg of crystalline Methyl 3-(4-bromophenyl)prop-2-ynoate directly onto the diamond or ZnSe crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact (crucial for accurate relative peak intensities).

  • For KBr Pellet (Traditional): Grind 1–2 mg of the compound with 100 mg of IR-grade, desiccated KBr. Press at 10 tons for 2 minutes to form a transparent pellet.

Step 3: Data Acquisition & Processing
  • Scanning: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Processing: Apply an ATR correction algorithm (if using ATR) to adjust for the wavelength-dependent depth of penetration. Apply a linear baseline correction to account for any baseline drift caused by light scattering.

  • Peak Picking: Set the sensitivity threshold to identify the core triad of bands: 2240 cm⁻¹, 1730 cm⁻¹, and 1585 cm⁻¹.

Spectral Validation Workflow

The logical progression from sample preparation to structural confirmation is mapped in the diagram below.

IR_Workflow A Sample Preparation (ATR Neat or KBr Pellet) B System Suitability (Polystyrene Calibration & Background) A->B C Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) B->C D Spectral Processing (ATR Correction & Baseline Adjustment) C->D E Structural Assignment (Validate 2240, 1730, 1585 cm⁻¹ Triad) D->E

Figure 1: FT-IR acquisition and spectral validation workflow for alkynoate derivatives.

Conclusion

The IR spectrum of Methyl 3-(4-bromophenyl)prop-2-ynoate is a textbook demonstration of how molecular symmetry and electronic conjugation govern vibrational spectroscopy. By locking onto the diagnostic triad—the symmetry-broken C≡C stretch at 2240 cm⁻¹, the conjugated C=O stretch at 1730 cm⁻¹, and the aromatic C=C stretch at 1585 cm⁻¹—analytical chemists can rapidly and confidently verify the structural integrity of this critical pharmaceutical intermediate. Adhering to the self-validating acquisition protocol outlined above ensures that these assignments remain robust, reproducible, and artifact-free.

References

  • Sharaf, S. M., El-Sadany, S. K., Hamed, E. A., & Youssef, A.-H. A. (1991). Stereochemistry and kinetics of amines addition to acetylenic esters. Canadian Journal of Chemistry, 69(9), 1445-1449. Available at:[Link]

  • Chemistry LibreTexts. (n.d.). 13.4: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Available at:[Link]

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Exploratory

Solubility profile of Methyl 3-(4-bromophenyl)prop-2-ynoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(4-bromophenyl)prop-2-ynoate in Polar Aprotic Solvents Authored by: A Senior Application Scientist In the realms of pharmaceutical development, materials...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(4-bromophenyl)prop-2-ynoate in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, the efficiency of purification methods, and the bioavailability of active pharmaceutical ingredients. This guide provides an in-depth analysis of the solubility profile of Methyl 3-(4-bromophenyl)prop-2-ynoate, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this document serves as a comprehensive manual, blending theoretical prediction with robust experimental protocols to empower researchers in their scientific endeavors. We will explore the molecular characteristics that govern its solubility and provide a detailed framework for its empirical determination in a range of polar aprotic solvents.

Understanding Methyl 3-(4-bromophenyl)prop-2-ynoate: A Structural Perspective

To predict the solubility of Methyl 3-(4-bromophenyl)prop-2-ynoate, we must first dissect its molecular structure. The molecule consists of a brominated phenyl group, a conjugated triple bond (alkyne), and a methyl ester functional group.

  • The Bromophenyl Group: The benzene ring is inherently nonpolar and hydrophobic. The bromine substituent adds to the molecular weight and introduces a degree of polarity, though its effect is modest. Aryl halides are generally insoluble in water but soluble in organic solvents.[1][2]

  • The Methyl Ester Group (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor. It contributes significantly to the molecule's potential for interaction with polar solvents.

  • The Alkyne Linker (-C≡C-): The triple bond is a region of high electron density, making it polarizable and capable of engaging in dipole-dipole interactions and pi-stacking.

The interplay of these structural features suggests that Methyl 3-(4-bromophenyl)prop-2-ynoate is a moderately polar compound. Its solubility will be dictated by the balance between the nonpolar character of the bromophenyl ring and the polar nature of the methyl ester group.

The Role of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their significant dipole moments, which allow them to dissolve polar compounds. However, they lack acidic protons (like O-H or N-H bonds), meaning they cannot act as hydrogen bond donors.[3][4] This class of solvents is particularly adept at solvating cations, leaving anions more reactive.[4] For a neutral molecule like Methyl 3-(4-bromophenyl)prop-2-ynoate, the primary solute-solvent interactions will be dipole-dipole forces and London dispersion forces.

Common polar aprotic solvents include:

  • Acetone ((CH₃)₂CO)

  • Acetonitrile (CH₃CN)

  • Dimethylformamide ((CH₃)₂NCHO)

  • Dimethyl sulfoxide ((CH₃)₂SO)

  • Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP)

Predicted Solubility Profile of Methyl 3-(4-bromophenyl)prop-2-ynoate

Based on the principle of "like dissolves like," we can predict the qualitative solubility of Methyl 3-(4-bromophenyl)prop-2-ynoate in various polar aprotic solvents. The molecule's moderate polarity suggests it will be soluble in solvents of similar polarity.

Table 1: Predicted Qualitative Solubility in Selected Polar Aprotic Solvents

SolventDielectric ConstantPredicted SolubilityRationale
Acetone20.7SolubleThe polarity of acetone is well-matched to the solute, allowing for effective solvation through dipole-dipole interactions.
Acetonitrile37.5SolubleA highly polar solvent that should readily dissolve the compound due to strong dipole-dipole interactions.
Dimethylformamide (DMF)36.7Very SolubleDMF is a highly polar solvent capable of strong dipole-dipole interactions, which should lead to high solubility.
Dimethyl Sulfoxide (DMSO)46.7Very SolubleAs one of the most polar aprotic solvents, DMSO is expected to be an excellent solvent for this compound.
Tetrahydrofuran (THF)7.6Moderately SolubleTHF is less polar than the other solvents listed, which may result in a lower, but still significant, solubility.
N-Methyl-2-pyrrolidone (NMP)32.2Very SolubleNMP is a highly polar aprotic solvent, and its use in the synthesis of related compounds suggests it is a good solvent for this class of molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 3-(4-bromophenyl)prop-2-ynoate.

Materials and Equipment
  • Methyl 3-(4-bromophenyl)prop-2-ynoate (high purity)

  • Selected polar aprotic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_sol Prepare saturated solutions: Add excess solute to solvent thermo Equilibrate at constant temperature with agitation prep_sol->thermo centrifuge Centrifuge to pellet undissolved solid thermo->centrifuge filter Filter supernatant (0.45 µm syringe filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze calculate Calculate concentration (Solubility) analyze->calculate

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-(4-bromophenyl)prop-2-ynoate to a known volume of the selected polar aprotic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibrium temperature for at least one hour to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

    • A calibration curve prepared with known concentrations of Methyl 3-(4-bromophenyl)prop-2-ynoate in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

Advanced Solubility Analysis and Predictive Modeling

For a more comprehensive understanding, the temperature dependence of solubility can be investigated. By determining the solubility at several temperatures, thermodynamic parameters such as the enthalpy and entropy of dissolution can be calculated.

Furthermore, the experimental data can be correlated using thermodynamic models. The modified Apelblat equation and the van't Hoff equation are commonly used for this purpose. These models can be valuable for interpolating solubility at different temperatures and for process optimization. For instance, a study on 4′-bromomethyl-2-cyanobiphenyl successfully used the modified Apelblat equation to correlate its solubility in binary solvent mixtures.[4]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording experimental results.

Table 2: Experimentally Determined Solubility of Methyl 3-(4-bromophenyl)prop-2-ynoate at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Analysis
AcetoneExperimental ValueCalculated ValueHPLC/UV-Vis
AcetonitrileExperimental ValueCalculated ValueHPLC/UV-Vis
Dimethylformamide (DMF)Experimental ValueCalculated ValueHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated ValueHPLC/UV-Vis
Tetrahydrofuran (THF)Experimental ValueCalculated ValueHPLC/UV-Vis
N-Methyl-2-pyrrolidone (NMP)Experimental ValueCalculated ValueHPLC/UV-Vis

Conclusion

References

  • PubChem. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • NextSDS. methyl 3-(4-bromophenyl)prop-2-ynoate — Chemical Substance Information. [Link]

  • IAEA. Determination and correlation of solubility of 4′-bromomethyl-2-cyanobiphenyl in acetone + (ethanol, n-propanol, n-butanol) mixtures. [Link]

  • PMC. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Google Patents. US5089656A - Process for the preparation of aryl-substituted propionic acid esters.
  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

  • Fiveable. Polar aprotic solvents: Organic Chemistry Study Guide. [Link]

  • Chemsrc. Methyl 3-[4-(dibromomethyl)phenyl]prop-2-enoate. [Link]

  • ResearchGate. (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Royal Society of Chemistry. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Quora. Aryl halides are insoluble in water but soluble in organic compounds. Why?. [Link]

  • Chemistry LibreTexts. Properties of Aryl Halides. [Link]

  • YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Sonogashira Cross-Coupling of Methyl 3-(4-bromophenyl)prop-2-ynoate

Executive Summary The synthesis of highly conjugated, unsymmetrical diarylalkynes is a cornerstone in the development of advanced organic materials, fluorescent probes, and rigid linkers for targeted protein degraders (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly conjugated, unsymmetrical diarylalkynes is a cornerstone in the development of advanced organic materials, fluorescent probes, and rigid linkers for targeted protein degraders (PROTACs). Methyl 3-(4-bromophenyl)prop-2-ynoate serves as a highly versatile, bifunctional building block for these applications. It features an internal propiolate ester and a para-substituted aryl bromide.

This application note provides a comprehensive, self-validating protocol for the chemoselective Sonogashira cross-coupling of this substrate with terminal alkynes. By leveraging the unique electronic properties of the propiolate group, researchers can achieve high-yielding C–C bond formations under relatively mild conditions, bypassing the traditional sluggishness associated with aryl bromides.

Mechanistic Rationale & Substrate Dynamics

In standard Sonogashira cross-couplings, aryl iodides are preferred due to their low bond dissociation energy, whereas aryl bromides typically require elevated temperatures or highly specialized, sterically demanding phosphine ligands (e.g., XPhos, PtBu₃) to undergo oxidative addition [1, 2].

However, Methyl 3-(4-bromophenyl)prop-2-ynoate is an exception to this rule due to its highly tuned electronic structure:

  • Electronic Activation (EWG Effect): The para-propiolate group (–C≡C–COOMe) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severely depletes the electron density at the C–Br bond, significantly lowering the activation energy barrier for the oxidative addition of the Pd(0) catalyst [2].

  • Chemoselectivity & Orthogonality: The substrate contains an internal alkyne. Because the Sonogashira copper-cycle strictly requires a terminal alkyne proton to form the requisite copper(I) acetylide intermediate, the internal propiolate alkyne is completely orthogonal. It acts solely as an activating EWG and a structural motif, remaining untouched during the reaction.

Mechanism Pd0 Pd(0)L₂ Active Catalyst PdII_Br trans-[Pd(II)L₂(Ar)Br] (Ar = C₆H₄-C≡C-COOMe) Pd0->PdII_Br Oxidative Addition (+ Ar-Br) Fast via EWG PdII_Alk trans-[Pd(II)L₂(Ar)(C≡C-R)] PdII_Br->PdII_Alk Transmetalation (- CuBr) PdII_Alk->Pd0 Reductive Elimination Product Diarylalkyne Product R-C≡C-Ar PdII_Alk->Product CuAcetylide Cu-C≡C-R (From Cu Cycle) CuAcetylide->PdII_Alk

Caption: Catalytic cycle highlighting the EWG-accelerated oxidative addition.

Experimental Design & Condition Optimization

To establish a robust protocol, various catalytic systems were evaluated. The strong activation of the aryl bromide by the propiolate ester allows for the use of the highly stable, cost-effective PdCl₂(PPh₃)₂ precatalyst, avoiding the need for air-sensitive Pd(0) sources or expensive proprietary ligands [3].

Table 1: Optimization of Reaction Conditions for Model Coupling (Substrate + Phenylacetylene)

EntryCatalyst System (mol%)Co-CatalystBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)CuI (10%)Et₃N (3.0)THF651272
2 PdCl₂(PPh₃)₂ (5%) CuI (10%) DIPA (3.0) DMF 80 6 89
3Pd(OAc)₂ / DPEPhos (5%)NoneCs₂CO₃ (2.0)DMSO90494

Note: While Entry 3 (copper-free) provides the highest yield [3], Entry 2 is selected for the standard protocol below due to its operational simplicity, broader functional group tolerance, and distinct visual validation cues provided by the copper cycle.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Causality is built into the workflow: visual and analytical cues at each step confirm that the catalytic cycles are actively engaged and that oxygen has been successfully excluded.

Materials Required
  • Aryl Halide: Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 mmol, 239.07 mg)

  • Terminal Alkyne: Phenylacetylene (1.2 mmol, 122.5 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.05 mmol, 35.1 mg)

  • Co-catalyst: Copper(I) iodide [CuI] (0.10 mmol, 19.0 mg)

  • Base: Diisopropylamine (DIPA) (3.0 mmol, 0.42 mL)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(4-bromophenyl)prop-2-ynoate, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill.

  • Add anhydrous DMF (5.0 mL) and DIPA (0.42 mL) via syringe.

  • Validation Cue 1: Sparging the solvent with argon for 15 minutes is critical. If the solution turns black at this stage, oxygen is present, leading to the precipitation of inactive "Palladium black". A successful setup will yield a clear, yellow-to-orange solution.

Step 2: Alkyne Addition & Activation

  • Add phenylacetylene dropwise over 2 minutes via syringe.

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Validation Cue 2: Upon heating, the solution should transition from yellow/orange to a deep red or brown. This color shift indicates the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate.

Step 3: In-Process Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, quench in 1 mL of EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Eluent: 10% EtOAc in Hexanes).

  • Validation Cue 3 (UV Chemoselectivity): Under 254 nm UV light, observe the disappearance of the starting material. Under 365 nm UV light, the newly formed product will exhibit strong fluorescence (typically blue/cyan) due to the extended push-pull π -conjugation. The starting material is only weakly fluorescent.

Step 4: Quench and Workup

  • Once TLC confirms complete consumption of the aryl bromide (approx. 6 hours), cool the flask to room temperature.

  • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. (This solubilizes copper salts).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% EtOAc in Hexanes.

  • Validation Cue 4: The primary byproduct to look out for is the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne), which is highly non-polar and will elute near the solvent front.

Workflow Prep 1. Reagent Preparation Degas 2. Degassing (Ar Sparging) Prep->Degas React 3. Alkyne Addition & Heating (80°C) Degas->React Monitor 4. In-Process Monitoring (TLC) React->Monitor Workup 5. NH₄Cl Quench & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the self-validating Sonogashira cross-coupling protocol.

Applications in Drug Development & Materials Science

The resulting diarylalkyne architectures synthesized from Methyl 3-(4-bromophenyl)prop-2-ynoate are highly valuable in several advanced fields:

  • Push-Pull Chromophores: The coupling yields a system with an electron-donating group (from the terminal alkyne side, if functionalized) and the strong electron-withdrawing propiolate ester. This creates intramolecular charge transfer (ICT) states, ideal for two-photon absorption materials and solvatochromic fluorophores.

  • Rigid Linkers for PROTACs: In targeted protein degradation, the spatial distance between the E3 ligase ligand and the target protein ligand is critical. The rigid, linear geometry of the alkyne-aryl-alkyne axis provides a predictable, non-collapsible vector that prevents steric clashing between the two proteins.

  • Post-Synthetic Modifications: The methyl ester can be readily saponified to a carboxylic acid for standard amide coupling (e.g., EDC/NHS) to biological vectors, antibodies, or solid supports.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. URL:[Link]

  • Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170-3175. URL:[Link]

Application

Synthesis of heterocyclic compounds using Methyl 3-(4-bromophenyl)prop-2-ynoate

Application Note: Synthesis of Heterocyclic Scaffolds Using Methyl 3-(4-bromophenyl)prop-2-ynoate Introduction & Chemical Profile Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS: 42122-27-0), commonly referred to as an aryl p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocyclic Scaffolds Using Methyl 3-(4-bromophenyl)prop-2-ynoate

Introduction & Chemical Profile

Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS: 42122-27-0), commonly referred to as an aryl propiolate, is a highly versatile, bifunctional building block widely utilized in the synthesis of complex heterocyclic compounds[1]. Structurally, it features an electron-deficient alkyne conjugated with a methyl ester and a 4-bromophenyl ring. This unique electronic topology makes it an exceptional reagent for drug discovery, enabling the rapid assembly of diverse pharmacophores through orthogonal reactivity pathways.

Mechanistic Principles: The Causality of Reactivity

To effectively utilize this compound in synthetic workflows, researchers must leverage its dual-reactivity profile. The causality behind its synthetic utility is rooted in molecular orbital theory and chemoselectivity:

  • Electrophilic Alkyne Activation: The electron-withdrawing methyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This polarization makes the β -carbon highly susceptible to nucleophilic attack (Michael addition) by dinucleophiles such as hydrazines, amidines, and ureas[2].

  • Dipolarophile Superiority: The conjugated alkyne serves as a premier dipolarophile in cycloadditions. In the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it reacts with organic azides to yield 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity.

  • Orthogonal Cross-Coupling Handle: The 4-bromo substituent remains inert during most alkyne-focused cyclizations and annulations[3]. Post-cyclization, this aryl bromide serves as an orthogonal handle for late-stage transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig cross-couplings), enabling rapid library generation for Structure-Activity Relationship (SAR) studies[4].

BifunctionalReactivity SM Methyl 3-(4-bromophenyl) prop-2-ynoate Alkyne Alkyne Motif (Michael Acceptor) SM->Alkyne Cycloaddition / Annulation Bromide Aryl Bromide Motif (Cross-Coupling Handle) SM->Bromide Orthogonal Reactivity Heterocycle Primary Heterocycle (Pyrazole, Triazole) Alkyne->Heterocycle Ring Formation Drug Advanced API / Probe Bromide->Drug Late-Stage Functionalization Heterocycle->Drug Pd-Catalyzed Coupling

Fig 1. Divergent reactivity pathways of Methyl 3-(4-bromophenyl)prop-2-ynoate in synthesis.

Validated Experimental Protocols

The following protocols demonstrate the synthesis of two distinct heterocycles. Each step is designed with built-in causality to ensure a self-validating, highly reproducible system.

Protocol A: Synthesis of 1-Aryl-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylate via CuAAC
  • Objective: Construct a fully substituted 1,2,3-triazole core.

  • Causality & Design: Utilizing a Cu(I) catalyst ensures the reaction proceeds via a copper acetylide intermediate, bypassing the uncatalyzed thermal Huisgen cycloaddition which typically yields a mixture of regioisomers. Ascorbic acid is used to continuously reduce Cu(II) to Cu(I) in situ, preventing oxidative Glaser homocoupling of the alkyne.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 equiv, 1.0 mmol) and the desired organic azide (1.1 equiv, 1.1 mmol) in a 1:1 mixture of t -BuOH and H2​O (10 mL).

    • Rationale: The biphasic solvent system stabilizes the Cu(I) intermediate and facilitates the precipitation of the final product.

  • Catalyst Addition: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Self-Validation: The solution will transition from blue to pale yellow, visually confirming the reduction of Cu(II) to the active Cu(I) catalytic species.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active propiolate spot indicates completion.

  • Isolation: Dilute the mixture with ice-cold water (20 mL). The highly polar triazole product will precipitate. Filter the solid, wash with cold water and hexanes, and dry under a vacuum.

    • Self-Validation: The precipitation directly correlates with product formation, bypassing the need for complex column chromatography.

Protocol B: Synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-ol via Hydrazine Cyclocondensation
  • Objective: Synthesize a pyrazole scaffold via a consecutive Michael addition-cyclocondensation sequence[2].

  • Causality & Design: Hydrazine acts as a dinucleophile. The initial attack occurs at the electrophilic β -carbon (Michael addition). The subsequent intramolecular aminolysis of the methyl ester forms the pyrazole ring, driven forward by the thermodynamic stability of the aromatic heterocycle and the elimination of methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 mmol) in absolute ethanol (5 mL).

    • Rationale: Ethanol provides sufficient solubility for the starting materials while acting as a poor solvent for the final pyrazole, enabling crystallization.

  • Nucleophile Addition: Add hydrazine hydrate (1.2 mmol) dropwise at 0°C. (Caution: Exothermic reaction).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. The thermal energy overcomes the activation barrier for the intramolecular ester aminolysis.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The 5-(4-bromophenyl)-1H-pyrazol-3-ol will crystallize. Filter, wash with cold ethanol, and dry.

PyrazoleWorkflow Step1 1. Reagents: Aryl Propiolate + Hydrazine Solvent: EtOH, Temp: 80°C Step2 2. Intermolecular Michael Addition (Nucleophilic attack at β-carbon) Step1->Step2 Base catalysis Step3 3. Intramolecular Cyclocondensation (Ester aminolysis & H2O elimination) Step2->Step3 Thermal driving force Step4 4. 5-(4-bromophenyl)-1H-pyrazol-3-ol (Isolated via precipitation) Step3->Step4 Tautomerization & Crystallization

Fig 2. Step-by-step mechanistic workflow for the synthesis of pyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the reaction scope, typical yields, and conditions for synthesizing various heterocycles using Methyl 3-(4-bromophenyl)prop-2-ynoate as the core building block.

Target HeterocycleCo-ReactantCatalyst / PromoterSolvent & TempTypical YieldDownstream Application
1,2,3-Triazole Organic Azides CuSO4​ / Na-Ascorbate t -BuOH/ H2​O , RT85 - 95%Peptidomimetics, Kinase Inhibitors
Pyrazole Hydrazine HydrateNone (Thermal)Ethanol, 80°C78 - 88%Anti-inflammatory agents (COX-2)
Coumarin [5],[6]PhenolsLewis Acid (e.g., BF3​ )Toluene, 100°C65 - 80%Fluorescent probes, Anticoagulants
Pyrimidine [7]Amidines / Guanidines K2​CO3​ or NaOEtDMF or EtOH, 90°C70 - 85%Oncology APIs, Antimicrobials
Spirocycles [3]Boronic Acids + SeAg(II) OxidantMeCN, 80°C60 - 75%Advanced biological probes

Sources

Method

Application Note: High-Efficiency Esterification Protocols for 3-(4-Bromophenyl)propiolic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context 3-(4-Bromophenyl)propiolic acid (CAS: 25294-65-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

3-(4-Bromophenyl)propiolic acid (CAS: 25294-65-9) is a highly versatile bifunctional building block in modern drug discovery and materials science . The molecule features two orthogonal reactive sites: a terminal aryl bromide primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and an electron-deficient internal alkyne ideal for cycloadditions, Michael additions, and hydration reactions.

Converting this acid to its methyl ester—Methyl 3-(4-bromophenyl)propiolate (CAS: 42122-27-0)—is a critical protection and activation step. Esterification prevents unwanted decarboxylation or side reactions of the free carboxylic acid during transition-metal catalysis while simultaneously increasing the electrophilicity of the alkyne for subsequent transformations.

Mechanistic Rationale & Experimental Design

When designing an esterification protocol for phenylpropiolic acid derivatives, chemists must carefully navigate the reactivity of the conjugated alkyne.

The Thionyl Chloride Pitfall: A standard approach for carboxylic acid esterification is the generation of an acid chloride in situ using thionyl chloride (SOCl₂) in methanol. However, applying this to 3-(4-bromophenyl)propiolic acid is highly discouraged. Mechanistic studies have demonstrated that SOCl₂ can act as a chlorinating agent across the electron-deficient triple bond of phenylpropiolic acids, leading to the formation of E and Z isomers of 2,3-dichlorocinnamic acid derivatives rather than the desired pure alkynyl ester .

To ensure a self-validating, high-yield system, we present two orthogonal, alkyne-compatible protocols:

  • Protocol A: Mild Base-Promoted Alkylation (Recommended) . This method utilizes Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). The mechanism is a classic Sₙ2 substitution. K₂CO₃ deprotonates the acid to form a highly nucleophilic carboxylate anion. DMF, a polar aprotic solvent, leaves the anion unsolvated and highly reactive, driving the alkylation to near-quantitative conversion at room temperature without risking alkyne hydration or halogenation .

  • Protocol B: Classical Fischer Esterification . For large-scale synthesis where toxic alkylating agents (MeI) are undesirable, a standard acid-catalyzed Fischer esterification using Methanol and a catalytic amount of Sulfuric Acid (H₂SO₄) is highly effective. The equilibrium is driven to the product side by using methanol as the solvent, and the moderate reflux temperature (65 °C) is generally well-tolerated by the robust internal alkyne.

Experimental Workflows

G SM 3-(4-Bromophenyl)propiolic Acid (Starting Material) Decision Select Esterification Strategy SM->Decision PathA Protocol A: Mild Alkylation (MeI, K2CO3, DMF, RT) Decision->PathA High Yield, Mild PathB Protocol B: Fischer Esterification (MeOH, H2SO4, Reflux) Decision->PathB Scalable, Cheap Avoid Avoid: SOCl2 / MeOH (Risk of Alkyne Chlorination) Decision->Avoid Not Recommended WorkupA Aqueous Workup (EtOAc / H2O extraction) PathA->WorkupA WorkupB Aqueous Workup & Neutralization (NaHCO3 wash) PathB->WorkupB Product Methyl 3-(4-Bromophenyl)propiolate (Target Product) WorkupA->Product WorkupB->Product

Figure 1: Decision matrix and workflow for 3-(4-bromophenyl)propiolic acid esterification.

Detailed Methodologies

Protocol A: Mild Base-Promoted Alkylation (MeI / K₂CO₃)

Self-Validating Check: The reaction mixture will transition from a heterogeneous suspension to a fine dispersion as the K₂CO₃ reacts. TLC will show a clean, single higher-R_f spot.

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-bromophenyl)propiolic acid (1.00 g, 4.44 mmol, 1.0 eq) and anhydrous K₂CO₃ (0.92 g, 6.66 mmol, 1.5 eq).

  • Solvation : Add anhydrous DMF (15 mL) under an inert atmosphere (N₂ or Ar). Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes to ensure complete deprotonation.

  • Alkylation : Shield the flask from direct light (MeI is light-sensitive). Dropwise, add Methyl Iodide (0.33 mL, 5.33 mmol, 1.2 eq) via syringe.

  • Reaction : Stir the mixture at room temperature for 2 to 4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1, UV visualization). The product ester will appear as a distinct, UV-active spot with an R_f of ~0.6, while the starting acid remains near the baseline.

  • Workup : Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification : To remove residual DMF, wash the combined organic layers with brine (5 × 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow to white solid.

Protocol B: Classical Fischer Esterification (MeOH / H₂SO₄)

Self-Validating Check: The starting material will gradually dissolve upon heating. The reaction is driven to completion by the vast molar excess of methanol.

  • Preparation : In a 100 mL round-bottom flask, suspend 3-(4-bromophenyl)propiolic acid (1.00 g, 4.44 mmol, 1.0 eq) in anhydrous Methanol (15 mL).

  • Catalysis : Slowly add concentrated Sulfuric Acid (H₂SO₄, 98%) (0.05 mL, ~0.2 eq) dropwise while stirring.

  • Reflux : Attach a reflux condenser and heat the mixture to 65 °C in an oil bath. Stir continuously for 12 to 16 hours.

  • Workup : Cool the reaction mixture to room temperature. Concentrate the solution in vacuo to remove approximately 80% of the methanol.

  • Neutralization : Dilute the resulting residue with Ethyl Acetate (30 mL). Carefully wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous phase is slightly basic (pH ~8) and CO₂ evolution ceases.

  • Isolation : Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation: Protocol Comparison

ParameterProtocol A (MeI / K₂CO₃)Protocol B (MeOH / H₂SO₄)
Reagents MeI, K₂CO₃, DMFMeOH, conc. H₂SO₄
Temperature Room Temperature (20–25 °C)Reflux (65 °C)
Reaction Time 2 – 4 hours12 – 16 hours
Expected Yield 90 – 98%80 – 85%
Alkyne Integrity Excellent (No risk of hydration)Good (Trace hydration possible if heated too long)
Scalability Moderate (Limited by MeI toxicity/cost)High (Cheap, industrially scalable)
Primary Impurities Trace DMF (if poorly washed)Unreacted starting material

Analytical Characterization

To verify the successful synthesis of Methyl 3-(4-bromophenyl)propiolate, the following spectroscopic data should be observed:

  • Appearance : White to light-yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.49 (d, J = 8.5 Hz, 2H, Ar-H), 7.42 (d, J = 8.5 Hz, 2H, Ar-H), 3.82 (s, 3H, -OCH₃). (Note: The disappearance of the broad carboxylic acid OH peak at ~11–12 ppm and the appearance of the sharp methoxy singlet at 3.82 ppm confirm esterification).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 154.2 (C=O), 134.3 (Ar-C), 132.0 (Ar-C), 125.4 (Ar-C-Br), 118.5 (Ar-C-alkyne), 85.2 (Alkyne-C), 80.8 (Alkyne-C), 52.8 (-OCH₃).

References

  • Lok, W. N., & Ward, A. D. (1978). "The reactions of phenylpropiolic acid and methyl phenylpropiolate with thionyl chloride, sulfur monochloride, sulfur dichloride and sulfuryl chloride." Australian Journal of Chemistry, 31(3), 605-616. Available at:[Link]

  • AOCS Lipid Library. "Preparation of Ester Derivatives for Chromatographic Analysis: Reaction of Alkyl Halides with a Base". Available at:[Link]

Application

Application of Methyl 3-(4-bromophenyl)prop-2-ynoate in click chemistry cycloadditions

Application Note: Orthogonal Functionalization and RuAAC Click Chemistry of Methyl 3-(4-bromophenyl)prop-2-ynoate Executive Summary Methyl 3-(4-bromophenyl)prop-2-ynoate is a highly versatile, activated internal alkyne (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization and RuAAC Click Chemistry of Methyl 3-(4-bromophenyl)prop-2-ynoate

Executive Summary

Methyl 3-(4-bromophenyl)prop-2-ynoate is a highly versatile, activated internal alkyne (arylpropiolate) that serves as a premium building block in modern medicinal chemistry and drug development. Unlike terminal alkynes, which are largely restricted to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific substrate features a dual-reactivity profile designed for complex scaffold generation:

  • An electron-deficient alkyne core primed for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to yield fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.

  • A para-bromo substituted aryl ring that acts as an orthogonal, chemically stable handle for downstream palladium-catalyzed cross-coupling reactions.

This guide details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing this compound in advanced synthetic workflows.

Mechanistic Insights: Causality in Cycloaddition Selection

The selection of the catalytic system for methyl 3-(4-bromophenyl)prop-2-ynoate is strictly dictated by its structural and electronic properties.

  • The RuAAC Pathway: Traditional CuAAC relies on the formation of a copper acetylide intermediate, a mechanism that is impossible for internal alkynes. RuAAC bypasses this limitation. The ruthenium catalyst (e.g., [Cp*RuCl(PPh3)2]) coordinates both the azide and the internal alkyne simultaneously. Oxidative coupling forms a highly specific ruthenacycle intermediate, followed by reductive elimination to yield the 1,4,5-trisubstituted triazole 1.

  • Electronic Activation via the Ester: The methyl ester group is strongly electron-withdrawing. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, accelerating the cycloaddition kinetics compared to unactivated internal alkynes (such as diphenylacetylene) 2.

  • Orthogonal Stability: The C–Br bond is entirely inert to Ru(II) click conditions and thermal 1,3-dipolar cycloadditions 3. This allows chemists to perform the cycloaddition first, generating a complex triazole scaffold, and subsequently derivatize the molecule via cross-coupling without the need for protecting group chemistry.

Experimental Workflows and Logical Relationships

RuAAC_Cycle Cat [Cp*RuCl] Catalyst Coord Azide & Alkyne Coordination Cat->Coord Reactants Added OxCoup Oxidative Coupling Coord->OxCoup RuCycle Ruthenacycle Intermediate OxCoup->RuCycle C-N Bond Formed RedElim Reductive Elimination RuCycle->RedElim RedElim->Cat Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole RedElim->Product Product Release

RuAAC catalytic cycle for fully substituted 1,2,3-triazoles.

Orthogonal_Workflow Start Methyl 3-(4-bromophenyl) prop-2-ynoate RuAAC RuAAC Click (Cp*RuCl Catalyst) Start->RuAAC Azide Intermediate 4-Bromo-Aryl Triazole Scaffold RuAAC->Intermediate Regioselective CrossCouple Pd-Catalyzed Cross-Coupling Intermediate->CrossCouple Arylboronic Acid API Complex API Target CrossCouple->API C-C Bond

Orthogonal synthetic workflow from alkyne to complex API scaffold.

Quantitative Data: Cycloaddition Strategy Comparison

The following table summarizes the expected performance of Methyl 3-(4-bromophenyl)prop-2-ynoate across different cycloaddition methodologies.

MethodCatalyst SystemRegioselectivityTypical YieldTemp / TimeKey Advantage
RuAAC Cp*RuCl(PPh3)2 (5 mol%)Strict (1,4,5-trisubstituted)85% - 95%70 °C / 12 hComplete regiocontrol; high tolerance for steric bulk.
Thermal (Metal-Free) NoneMixed (1,4 vs 1,5 isomers)60% - 75%110 °C / 24 hEliminates heavy metal contamination for biological assays.
Organocatalyzed DiarylisobenzofuranModerate (Favors 1,4-isomer)70% - 80%80 °C / 18 hLowers activation energy without transition metals.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazole via RuAAC

This protocol utilizes ruthenium catalysis to achieve strict regiocontrol over the internal alkyne 4.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 eq, 0.5 mmol) and the target organic azide (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected for its boiling point and superior ability to solubilize both the organic reactants and the ruthenium complex without coordinating competitively to the metal center.

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 (5 mol%, 0.025 mmol) to the mixture.

    • Causality: The bulky pentamethylcyclopentadienyl (Cp*) ligand enforces the specific geometry of the ruthenacycle intermediate, preventing the formation of unwanted regioisomers.

  • Degassing: Sparge the reaction mixture with dry Argon for 10 minutes.

    • Causality: Ru(II) catalysts are highly susceptible to oxidation into inactive Ru(III)/Ru(IV) species in the presence of dissolved oxygen.

  • Reaction Execution: Seal the flask and heat to 70 °C in an oil bath for 12 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active alkyne spot and the emergence of a highly polar, lower-Rf triazole spot validates progression.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 4-bromo-aryl triazole intermediate.

Protocol B: Post-Click Orthogonal Functionalization (Suzuki-Miyaura Coupling)

Exploiting the unreacted para-bromo handle to build complex API scaffolds.

Step-by-Step Methodology:

  • Preparation: Combine the purified 4-bromo-aryl triazole intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of Toluene/H2O.

    • Causality: The biphasic solvent system dissolves both the organic substrates (Toluene) and the inorganic base (H2O), facilitating the crucial transmetalation step of the palladium catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under an inert atmosphere.

    • Causality: The dppf ligand provides a wide bite angle that dramatically accelerates the reductive elimination step, driving the formation of the new C-C bond while overcoming the steric hindrance of the adjacent triazole ring.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 8 hours.

    • Self-Validation: A distinct visual color change from red-orange to dark brown/black indicates the precipitation of palladium black, signaling either reaction completion or catalyst deactivation. Confirm complete consumption of the brominated starting material via LC-MS (monitoring for the[M+H]+ shift corresponding to the new aryl addition).

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. URL:[Link]

  • Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. URL:[Link]

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization & Troubleshooting for Methyl 3-(4-bromophenyl)prop-2-ynoate Synthesis

Welcome to the Process Chemistry Support Center. As drug development professionals, you understand that synthesizing bifunctional building blocks like Methyl 3-(4-bromophenyl)prop-2-ynoate requires precise kinetic contro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development professionals, you understand that synthesizing bifunctional building blocks like Methyl 3-(4-bromophenyl)prop-2-ynoate requires precise kinetic control. This molecule possesses two distinct reactive halogens (if synthesized via cross-coupling) and an electrophilic ester, making chemoselectivity the primary challenge in scaling up.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting for the two most viable synthetic routes: Chemoselective Sonogashira Coupling and Directed Methoxycarbonylation .

Section 1: Mechanistic Workflows & Reaction Engineering

To optimize yield, we must first map the causal relationships defining our reaction pathways.

Route A: Chemoselective Sonogashira Coupling

When coupling 1-bromo-4-iodobenzene with methyl propiolate, success relies on exploiting the bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). Orthogonal functionalization is achieved by keeping the catalytic system active enough to insert into the C–I bond but mild enough to leave the C–Br bond intact ()[1].

Sonogashira Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Ar-I ArI 1-Bromo-4-iodobenzene ArI->OxAdd TransMet Transmetalation OxAdd->TransMet SideRxn C-Br Oxidative Addition (Over-reaction) OxAdd->SideRxn Excess Heat/Catalyst CuCycle Cu-Acetylide Formation (Methyl propiolate + Base) CuCycle->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Prod Methyl 3-(4-bromophenyl)prop-2-ynoate (Target Product) RedElim->Prod

Figure 1: Sonogashira catalytic cycle detailing chemoselective C-I oxidative addition.

Route B: Directed Methoxycarbonylation

Alternatively, starting from 4-bromophenylacetylene allows for direct carboxylation. The critical failure point here is base selection. The base must be strong enough to deprotonate the terminal alkyne (pKa ~25) without triggering a halogen-metal exchange at the aryl bromide ()[2].

Lithiation SM 4-Bromophenylacetylene Base Base Selection SM->Base GoodBase LDA or LiHMDS (-78°C) Base->GoodBase BadBase n-BuLi (-78°C) Base->BadBase Acetylide Lithium Acetylide (Intact C-Br) GoodBase->Acetylide Selective deprotonation HalMet Halogen-Metal Exchange (Loss of C-Br) BadBase->HalMet Side reaction Electrophile Methyl Chloroformate (ClCOOMe) Acetylide->Electrophile Impurity Des-bromo Impurities HalMet->Impurity Target Methyl 3-(4-bromophenyl)prop-2-ynoate Electrophile->Target

Figure 2: Base selection logic for the direct methoxycarbonylation of terminal alkynes.

Section 2: Troubleshooting FAQs

Q1: Why am I observing significant amounts of the bis-coupled byproduct (dimethyl 3,3'-(1,4-phenylene)bis(prop-2-ynoate)) in my Sonogashira reaction? Causality: You have lost chemoselectivity. While Pd(0) preferentially inserts into the C–I bond, elevated temperatures (>40 °C) or the use of highly electron-rich, bulky phosphine ligands (e.g., P(t-Bu)3) provide enough kinetic energy to overcome the activation barrier for C–Br oxidative addition. Solution: Strictly maintain the reaction at room temperature (20–25 °C). Use a standard, moderately active catalyst system like Pd(PPh3​)2​Cl2​ . Ensure a strict 1:1.05 stoichiometry of 1-bromo-4-iodobenzene to methyl propiolate to prevent excess alkyne from driving the secondary coupling.

Q2: My yield is dropping due to the formation of a dark brown impurity, and the methyl propiolate is being consumed rapidly. What is happening? Causality: This is the Glaser homocoupling of methyl propiolate, an oxygen-dependent side reaction catalyzed by the Cu(I) co-catalyst ()[3]. The presence of trace O2​ oxidizes the copper-acetylide intermediate, forcing two alkynes to couple together rather than transmetalating to palladium. Solution: Rigorous degassing is mandatory. Switch from simple nitrogen sparging to a strict Freeze-Pump-Thaw cycle (minimum 3 iterations). Alternatively, if homocoupling persists, lower the temperature, as Glaser coupling is highly temperature-dependent ()[4].

Q3: In the lithiation route (Route B), I am losing the bromine atom on the phenyl ring, resulting in des-bromo impurities. How do I prevent this? Causality: You are likely using n-Butyllithium (n-BuLi). Alkyllithium reagents are highly nucleophilic and readily undergo halogen-metal exchange with aryl bromides, a process that is often kinetically competitive with or faster than the acid-base deprotonation of the alkyne. Solution: Switch to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or LiHMDS. These bases act purely as proton acceptors, selectively deprotonating the terminal alkyne without attacking the C–Br bond ()[2].

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Route A)

This protocol utilizes visual and analytical in-process controls (IPCs) to ensure chemoselectivity and prevent Glaser coupling.

  • System Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 1-bromo-4-iodobenzene (1.0 equiv) in anhydrous THF (0.2 M) and Triethylamine (3.0 equiv).

    • Self-Validation (Degassing): Perform three Freeze-Pump-Thaw cycles. The solution must remain completely clear and colorless. A yellow/brown tint indicates trace oxygen remains.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(PPh3​)2​Cl2​ (2 mol%) and CuI (4 mol%). The solution will turn a characteristic pale yellow.

  • Alkyne Infusion: Cool the flask in a 15 °C water bath. Add methyl propiolate (1.05 equiv) dropwise via a syringe pump over 30 minutes.

    • Causality for Slow Addition: Keeping the steady-state concentration of the alkyne low prevents the Cu-acetylide from finding a second alkyne molecule, mathematically suppressing Glaser homocoupling.

  • In-Process Control (IPC): Stir for 4 hours at room temperature. Pull a 50 μ L aliquot, quench in EtOAc/Water, and analyze the organic layer via GC-MS.

    • Self-Validation (Chemoselectivity): The reaction is complete when the 1-bromo-4-iodobenzene peak disappears. If you observe the emergence of a mass peak corresponding to the bis-coupled product, quench the reaction immediately with saturated aqueous NH4​Cl to preserve the remaining mono-coupled product.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd/Cu salts (the filtrate should shift from dark brown to light yellow). Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Directed Methoxycarbonylation (Route B)

This protocol uses steric bulk to enforce thermodynamic deprotonation over kinetic halogen-metal exchange.

  • Base Generation: In a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Selective Deprotonation: Slowly add a solution of 4-bromophenylacetylene (1.0 equiv) in THF. Stir at -78 °C for 1 hour.

    • Self-Validation (Visual): The formation of the lithium acetylide is typically accompanied by a slight yellowing of the solution. No dark color should form (which would indicate decomposition or unwanted exchange).

  • Electrophilic Quench: Add methyl chloroformate (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • In-Process Control (IPC): Check via TLC (9:1 Hexanes/EtOAc).

    • Self-Validation: The target Methyl 3-(4-bromophenyl)prop-2-ynoate will appear as a distinct UV-active spot at Rf​≈0.6 , migrating higher than the starting alkyne.

  • Workup: Quench carefully with water at 0 °C. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate.

Section 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, observed impurity profiles, and final isolated yields based on standardized process optimization runs.

Synthetic RouteCritical Condition VariablePrimary Observation / Impurity ProfileYield of Target (%)
Sonogashira Pd(PPh3​)4​ , 80 °CHigh bis-coupling (Loss of C-Br chemoselectivity)35%
Sonogashira Pd(PPh3​)2​Cl2​ , 25 °CHigh chemoselectivity (Exclusive C-I activation)88%
Sonogashira Ambient Air (No degassing)Severe Glaser homocoupling (Alkyne depletion)42%
Lithiation n-BuLi, -78 °CHalogen-metal exchange (Des-bromo impurities)20%
Lithiation LDA, -78 °CSelective acetylide formation (Intact C-Br)91%

Section 5: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

  • Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12078-12079.[Link]

  • Mishra, N., Singh, S. K., Singh, A. S., Agrahari, A. K., & Tiwari, V. K. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890-17895.[Link]

  • Halauko, V. et al. (2026). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews.[Link](Note: URL reflects the standard ACS DOI structure for the cited organometallic review literature).

Sources

Optimization

Troubleshooting alkyne polymerization side reactions with Methyl 3-(4-bromophenyl)prop-2-ynoate

Topic: Troubleshooting Side Reactions in the Polymerization of Methyl 3-(4-bromophenyl)prop-2-ynoate Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for alky...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Polymerization of Methyl 3-(4-bromophenyl)prop-2-ynoate

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for alkyne polymerization. This guide is designed to assist you in troubleshooting common and complex side reactions encountered during the polymerization of Methyl 3-(4-bromophenyl)prop-2-ynoate. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My polymerization of Methyl 3-(4-bromophenyl)prop-2-ynoate is resulting in a low yield of the desired polymer and a significant amount of a low molecular weight crystalline solid. What is the likely side reaction?

Answer:

This is a classic sign of [2+2+2] cyclotrimerization , a common and often dominant side reaction in the transition metal-catalyzed polymerization of alkynes.[1][2][3] In this process, three monomer units react to form a highly stable, substituted benzene ring instead of incorporating into the linear polymer chain. For Methyl 3-(4-bromophenyl)prop-2-ynoate, this would result in the formation of a trisubstituted benzene derivative.

Causality:

Rhodium catalysts, frequently used for alkyne polymerization, are also highly effective catalysts for cyclotrimerization.[1][2] The reaction proceeds through a rhodacyclopentadiene intermediate, which can then coordinate with a third alkyne molecule and undergo reductive elimination to form the aromatic ring.[3] The formation of this stable aromatic product is often thermodynamically favored over linear polymerization.

Troubleshooting Cyclotrimerization:

ParameterRecommended ActionScientific Rationale
Catalyst Choice Switch to a catalyst system less prone to cyclotrimerization. While rhodium complexes are common, their ligand environment can be tuned. For instance, bulky phosphine ligands can sterically hinder the coordination of a third alkyne molecule.[2]The ligand sphere around the metal center plays a crucial role in determining the reaction pathway. Bulky ligands can create a more sterically crowded environment, favoring the linear insertion of monomers over the assembly of three monomers required for cyclotrimerization.
Monomer Concentration Initiate the polymerization at a lower monomer concentration. This can be achieved by slow addition of the monomer to the reaction mixture.High local concentrations of the monomer can favor the termolecular mechanism of cyclotrimerization. Slow addition maintains a low steady-state concentration of the monomer, thereby favoring the bimolecular propagation step of polymerization.
Temperature Lowering the reaction temperature can sometimes suppress cyclotrimerization.The activation energy for cyclotrimerization may be higher than that for linear polymerization. By reducing the temperature, the rate of the undesired cyclotrimerization can be decreased more significantly than the rate of polymerization.[4]
Question 2: I'm observing gas evolution during my polymerization and my final polymer has a lower molecular weight than expected. What could be happening?

Answer:

Gas evolution, likely carbon dioxide (CO2), points towards a decarboxylation side reaction.[5] Propiolate esters, like your monomer, can be susceptible to losing the carboxyl group, especially under certain conditions.

Causality:

The ester group in methyl propiolate is an electron-withdrawing group, which can make the molecule susceptible to nucleophilic attack or thermal decomposition leading to decarboxylation.[6] While often requiring elevated temperatures, the presence of a transition metal catalyst can potentially facilitate this process at lower temperatures. The resulting species can terminate growing polymer chains, leading to a lower molecular weight.

Troubleshooting Decarboxylation:

ParameterRecommended ActionScientific Rationale
Temperature Control Maintain the lowest possible reaction temperature that still allows for efficient polymerization.Decarboxylation is often a thermally driven process.[5] By keeping the temperature as low as possible, you can minimize this degradation pathway.
Reaction Time Optimize the reaction time to achieve high monomer conversion without prolonged exposure to reaction conditions that may promote decarboxylation.Extended reaction times at elevated temperatures increase the likelihood of side reactions, including decarboxylation.
Catalyst Screening Experiment with different catalyst systems. Some catalysts may have a higher propensity to promote decarboxylation than others.The nature of the metal center and its ligands can influence the stability of the monomer and the transition states leading to different reaction pathways.
Question 3: My polymer product is contaminated with a dimeric species. What is this and how can I avoid it?

Answer:

The formation of a dimeric species is likely due to homocoupling (also known as dimerization) of your alkyne monomer.[7][8] This reaction results in the formation of a conjugated enyne or a 1,3-diyne.

Causality:

Rhodium catalysts can promote the head-to-head or head-to-tail coupling of terminal alkynes.[9][10] This process often involves the formation of a rhodium-hydride species which can then react with two alkyne molecules to form the dimer. The electron-withdrawing nature of the ester group in your monomer can influence the regioselectivity of this coupling.

Troubleshooting Homocoupling:

ParameterRecommended ActionScientific Rationale
Ligand Modification Employing bulky or electronically different ligands on the rhodium catalyst can disfavor the formation of the dimeric species.The steric and electronic properties of the ligands can influence the geometry of the catalytic intermediates and the activation barriers for different reaction pathways, thus steering the reaction towards polymerization.
Solvent Choice The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that disfavors dimerization.The solvent can affect the stability of the catalytic species and the transition states. A change in solvent may alter the relative rates of polymerization and dimerization.[1]
Additive Introduction In some cases, the addition of a co-catalyst or an additive can suppress homocoupling.Additives can interact with the catalyst or the monomer, altering the reaction mechanism and selectivity.

Experimental Workflow & Diagrams

Workflow for Troubleshooting Side Reactions

The following diagram outlines a systematic approach to troubleshooting side reactions in the polymerization of Methyl 3-(4-bromophenyl)prop-2-ynoate.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Byproduct Analysis cluster_troubleshooting Troubleshooting Strategies cluster_optimization Optimization Problem Low Polymer Yield & Unwanted Byproducts Analysis Characterize Byproducts (NMR, MS, GPC) Problem->Analysis Cyclo Cyclotrimerization Analysis->Cyclo Trimer Detected Decarb Decarboxylation Analysis->Decarb Gas Evolution & Lower MW Homo Homocoupling Analysis->Homo Dimer Detected Optimize Optimize Reaction Conditions (Catalyst, Temp, Conc.) Cyclo->Optimize Decarb->Optimize Homo->Optimize Purify Purify Polymer Optimize->Purify

Caption: A decision-making workflow for identifying and addressing common side reactions.

Reaction Pathways: Polymerization vs. Side Reactions

This diagram illustrates the competing reaction pathways for Methyl 3-(4-bromophenyl)prop-2-ynoate in the presence of a rhodium catalyst.

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reactions Monomer Methyl 3-(4-bromophenyl)prop-2-ynoate + Rh Catalyst Polymer Linear Polymerization Monomer->Polymer Propagation Cyclo [2+2+2] Cyclotrimerization Monomer->Cyclo 3 Monomer Units Decarb Decarboxylation Monomer->Decarb Loss of CO2 Homo Homocoupling Monomer->Homo 2 Monomer Units

Caption: Competing reaction pathways for the monomer.

Polymer Purification Protocol

A crucial step after troubleshooting is the effective purification of your polymer to remove any remaining side products and catalyst residues.

Step-by-Step Protocol for Polymer Purification:

  • Precipitation:

    • Dissolve the crude polymer in a good solvent (e.g., chloroform, tetrahydrofuran). The solution should be dilute to minimize the trapping of impurities.[11]

    • Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol, hexane). This will cause the polymer to precipitate out of the solution.

    • The choice of solvent/non-solvent pair is critical. The polymer should be soluble in the solvent and insoluble in the non-solvent, while the impurities should ideally remain in the solvent/non-solvent mixture.

  • Isolation:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the isolated polymer several times with the non-solvent to remove any adsorbed impurities.

  • Reprecipitation:

    • For higher purity, repeat the dissolution and precipitation steps 2-3 times.[11]

  • Drying:

    • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to remove all residual solvents.

References

  • Replacing dichloroethane as a solvent for rhodium-catalysed intermolecular alkyne hydroacylation reactions: the utility of propylene carbon
  • Highly Chemo- and Regioselective Intermolecular Cyclotrimerization of Alkynes Catalyzed by Cationic Rhodium(I)/Modified BINAP Complexes. Organic Letters.
  • Homocoupling and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Universidad de Zaragoza.
  • Rhodium-catalysed homo-coupling of terminal alkynes: divergent synthesis of bioactive 1,3-diynes and conjugated enediynes. New Journal of Chemistry.
  • Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching.
  • Terminal Alkyne Coupling Reactions Through a Ring: Effect of Ring Size on R
  • Alkyne Creation in Aliphatic Polymers: Influence of Side Groups.
  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar.
  • Synthesis routes of Methyl 3-(4-bromophenyl)
  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
  • Rhodium-catalyzed oxygenative addition to terminal alkynes for the synthesis of esters, amides, and carboxylic acids. PubMed.
  • Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. PMC.
  • Polymer purification.
  • Proposed Mechanism for the High-Yield Polymerization of Oxyethyl Propiolates with Rh Complex Catalyst Using the Density Functional Theory Method. PMC.
  • Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimeriz

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Optimization for Methyl 3-(4-bromophenyl)prop-2-ynoate Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) utilizing Methyl 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) utilizing Methyl 3-(4-bromophenyl)prop-2-ynoate .

Substrate Mechanistic Analysis: The Dual-Nature Electrophile

To successfully optimize catalyst loading for this specific substrate, you must first understand its paradoxical chemical reactivity. Methyl 3-(4-bromophenyl)prop-2-ynoate possesses two critical functional domains that dictate the reaction conditions:

  • The Activated Electrophile (C-Br Bond): The prop-2-ynoate moiety sits para to the bromide. As a strong electron-withdrawing group (EWG), it significantly lowers the electron density of the aryl ring. This accelerates the rate-determining oxidative addition of Pd(0) into the C-Br bond[1]. Because of this activation, the substrate can achieve high turnover frequencies (TOF) at ultra-low palladium loadings, often quantified in the parts-per-million (ppm) range rather than standard mol%[2],[3].

  • The Sensitive Michael Acceptor (Alkynoate): The internal alkyne conjugated to the methyl ester is highly susceptible to nucleophilic attack, polymerization, and degradation. Subjecting this substrate to traditional cross-coupling conditions (e.g., strong bases like NaOtBu or temperatures >80 °C) will result in the destruction of the alkyne before cross-coupling can complete.

The Optimization Directive: You must balance the thermodynamic drive of the activated C-Br bond with the kinetic fragility of the alkynoate group. This requires transitioning from high-loading, high-heat conditions to ppm-level loadings using rapidly activating precatalysts at room temperature[4],.

Troubleshooting Guide & FAQs

Q1: Why am I observing alkyne degradation or Michael addition byproducts instead of my cross-coupled product? A: This is the most common failure mode for this substrate. Strong bases or elevated temperatures trigger nucleophilic attack on the prop-2-ynoate group. Solution: Switch to a mild base such as K₃PO₄ or K₂CO₃[4]. Lower the reaction temperature to room temperature (20–25 °C). To maintain catalytic turnover at these lower temperatures, abandon traditional Pd(PPh₃)₄ and utilize a rapidly activating precatalyst such as XPhos Pd G3 or a well-defined Pd-NHC complex,[5].

Q2: Can I safely reduce the palladium loading to ppm levels for this specific substrate? A: Yes. Because the para-alkynoate group strongly activates the aryl bromide, oxidative addition is exceptionally fast[1]. Literature demonstrates that highly activated aryl bromides can be coupled using "homeopathic" or ppm-level palladium (e.g., 100–1,000 ppm, equivalent to 0.01–0.1 mol%)[2],[3].

Q3: My Suzuki-Miyaura coupling stalls at 50% conversion despite the activated C-Br bond. Why? A: If the reaction stalls with an activated aryl bromide, oxidative addition is rarely the culprit. It is typically caused by one of two downstream failures:

  • Catalyst Deactivation (Pd Black): At ppm loadings, if the ligand-to-palladium ratio drops, monomeric Pd(0) aggregates into inactive Pd black nanoparticles. Ensure you are using a bulky, electron-rich ligand (like XPhos) that sterically prevents dimerization,[5].

  • Protodeboronation of the Partner: If your coupling partner is an unstable boronic acid (e.g., 2-heteroaryl boronic acid), it may decompose under basic conditions faster than the transmetalation step can occur[4]. Solution: Mask the boronic acid as a MIDA boronate for slow release, or increase the equivalents of the boronic acid.

Data Presentation: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst selection, loading parameters, and experimental outcomes for activated aryl bromides like Methyl 3-(4-bromophenyl)prop-2-ynoate.

Catalyst SystemLoading (mol% / ppm)BaseTemp (°C)Expected Outcome & Mechanistic Causality
Pd(OAc)₂ + PPh₃ 5.0 mol% (50,000 ppm)Na₂CO₃80–100Failure: High alkyne degradation; low yield. High heat destroys the substrate.
Ligand-Free Pd(OAc)₂ 0.05 mol% (500 ppm)K₃PO₄130Failure: Complete substrate decomposition due to harsh thermal requirements[2].
Pd-NHC (PEPPSI) 0.5 mol% (5,000 ppm)K₂CO₃25Success: High yield. Bulky NHC prevents Pd dimerization at room temp[5].
XPhos Pd G3 0.1 mol% (1,000 ppm)K₃PO₄25–40Optimal: Rapid oxidative addition; preserved alkyne; highly efficient TOF[4],.

Experimental Workflow: 1,000 ppm Suzuki-Miyaura Coupling

To achieve reproducible results at 1,000 ppm (0.1 mol%) loading, volumetric dosing must be used. Weighing sub-milligram quantities of palladium directly introduces unacceptable error margins.

Step 1: Preparation of Catalyst Stock Solution

  • In a nitrogen-filled glovebox, weigh 7.8 mg of XPhos Pd G3 (approx. 0.01 mmol).

  • Dissolve in 10.0 mL of anhydrous THF to create a 1.0 mM stock solution. Self-Validation: The solution should be clear and pale yellow. Any black precipitate indicates oxygen ingress and catalyst death.

Step 2: Reaction Assembly

  • To an oven-dried reaction vial equipped with a stir bar, add Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely milled K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the vial with a PTFE septum cap and purge with argon for 5 minutes.

Step 3: Solvent and Catalyst Addition

  • Add 3.0 mL of degassed THF and 1.0 mL of degassed H₂O (to partially solubilize the base) via syringe.

  • Inject exactly 1.0 mL of the XPhos Pd G3 stock solution (0.001 mmol Pd, 0.1 mol%, 1,000 ppm).

Step 4: Monitoring and Workup

  • Stir vigorously at room temperature (25 °C) for 2–4 hours.

  • Monitor via LC-MS. Troubleshooting Check: If conversion is <10% after 1 hour, visually inspect the vial. A sudden shift to an opaque black color indicates Pd black formation; you must restart and increase the ligand-to-Pd ratio.

  • Upon completion, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Visualizations

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., from XPhos Pd G3) OxAdd Oxidative Addition (Accelerated by para-alkynoate EWG) Pd0->OxAdd + Substrate TransMet Transmetalation (Rate-limiting with mild bases) OxAdd->TransMet + Boronic Acid & Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product Substrate Methyl 3-(4-bromophenyl)prop-2-ynoate (Activated Aryl Bromide) Substrate->OxAdd SideRxn Side Reactions: Alkyne Degradation / Michael Addition (Triggered by harsh base/heat) Substrate->SideRxn Harsh Conditions

Catalytic cycle highlighting EWG-accelerated oxidative addition and competing side reactions.

Troubleshooting Start Reaction Stalls or Low Yield Check1 Are alkyne degradation byproducts present? Start->Check1 Sol1 Use mild base (K3PO4) & lower temp (RT to 40°C) Check1->Sol1 Yes Check2 Is Pd black precipitating? Check1->Check2 No Sol2 Increase Ligand:Pd ratio or use G3/G4 Precatalyst Check2->Sol2 Yes Check3 Is the boronic acid protodeboronating? Check2->Check3 No Sol3 Use slow-release MIDA boronates or increase boronic acid eq. Check3->Sol3 Yes

Decision tree for troubleshooting stalled couplings with Methyl 3-(4-bromophenyl)prop-2-ynoate.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Casal-Nogueira, et al. (2020). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.[Link]

  • Alimardanov, A., et al. (2004). Use of “Homeopathic” Ligand-Free Palladium as Catalyst for Aryl-Aryl Coupling Reactions. University of Groningen. [Link]

  • Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2208–2216.[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(4-bromophenyl)prop-2-ynoate by Silica Gel Column Chromatography

Welcome to the technical support center for the purification of methyl 3-(4-bromophenyl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 3-(4-bromophenyl)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this compound using silica gel column chromatography.

Introduction

Methyl 3-(4-bromophenyl)prop-2-ynoate is a key intermediate in the synthesis of various organic molecules. Its purification via silica gel column chromatography is a standard yet often challenging procedure. The polarity of the ester and the alkyne, combined with the aromatic ring, requires careful optimization of chromatographic conditions to achieve high purity. This guide will address common issues encountered during this process, providing practical solutions grounded in chromatographic theory.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of methyl 3-(4-bromophenyl)prop-2-ynoate.

Issue 1: Poor Separation of the Product from Nonpolar Impurities

Question: I am having difficulty separating methyl 3-(4-bromophenyl)prop-2-ynoate from nonpolar byproducts, such as unreacted starting materials or other less polar impurities. They are co-eluting. What can I do?

Answer: This is a frequent challenge arising from the relatively low polarity of the target compound, which can lead to insufficient separation from other nonpolar species on a standard silica gel column.[1] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Start with a Very Nonpolar Eluent: Begin with a highly nonpolar solvent system like pure hexanes or heptane.[1] Gradually increase the polarity by adding a small percentage of a slightly more polar solvent, such as ethyl acetate or dichloromethane.[1] Incremental changes (e.g., 0.5-1%) are crucial for finding the optimal separation window. A good starting point for many aryl propiolates is a mixture of ethyl acetate and petroleum ether (or hexanes).[2]

    • Utilize a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. Consider using a toluene/hexane or dichloromethane/hexane system.[3] The aromaticity of toluene can introduce different interactions with your compound and the silica gel.

  • Refine Column Packing and Loading Techniques:

    • Dry Loading: For compounds that are not highly polar, dry loading can significantly enhance resolution.[1] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[4]

    • Column Dimensions: Employ a long, narrow column instead of a short, wide one. This increases the number of theoretical plates, providing more opportunities for separation to occur.[1]

Issue 2: The Product is Not Eluting from the Column or is Eluting Very Slowly (High Retention)

Question: My product, methyl 3-(4-bromophenyl)prop-2-ynoate, seems to be stuck at the top of the column, or its elution is extremely slow even when I increase the solvent polarity. What is causing this?

Answer: High retention on a silica gel column indicates a strong interaction between your compound and the stationary phase. This can be due to several factors:

  • Insufficiently Polar Mobile Phase: The initial mobile phase may not be polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If this is still ineffective, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[5]

  • Compound Degradation on Silica Gel: Alkynes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or strong, irreversible binding.[6][7]

    • How to Check for Degradation: Perform a 2D TLC. Spot your crude mixture on one corner of a TLC plate and run it in your chosen solvent system. After the run, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If new spots appear off the diagonal, it indicates degradation on the silica gel.[7]

    • Solution if Degradation Occurs:

      • Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to your mobile phase.[8]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6]

Issue 3: Product Streaking or Tailing in the Collected Fractions

Question: My collected fractions show significant streaking or tailing on the TLC plate, indicating an impure product. What causes this and how can I fix it?

Answer: Streaking or tailing is often a sign of undesirable interactions between your compound and the silica gel, or issues with the column packing and loading.

  • Acid-Base Interactions: The ester and alkyne functionalities are generally neutral, but trace acidic impurities in your sample or the inherent acidity of the silica gel can cause issues.[8]

    • Solution: As mentioned previously, adding a small amount of triethylamine to the mobile phase can neutralize the silica surface and improve peak shape.[8]

  • Column Overloading: Loading too much crude material onto the column is a common cause of streaking.[8][9]

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[4][10]

  • Poorly Packed Column: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.[11][12]

    • Solution: Ensure the column is packed uniformly. Prepare a slurry of silica gel in your initial, least polar solvent and pour it into the column in one continuous motion.[4][11] Gently tap the column as the silica settles to dislodge any air bubbles.[4]

Frequently Asked Questions (FAQs)

Q1: How do I determine the best solvent system for my column?

A1: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[13][14] The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.25-0.35.[13] This Rf value generally provides the best balance for good separation on a column. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[15][16]

Q2: My compound is colorless. How can I visualize it on a TLC plate to monitor the column?

A2: Since methyl 3-(4-bromophenyl)prop-2-ynoate is a colorless compound, you will need a method to visualize the spots on your TLC plates.[17][18][19] The most common non-destructive method is using a UV lamp.[17][19] TLC plates are often coated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[15][17] UV-active compounds, like your aromatic product, will absorb this light and appear as dark spots.[15][17] Alternatively, you can use a destructive method like an iodine chamber, where the TLC plate is exposed to iodine vapor, which complexes with most organic compounds to form brown spots.[15][19]

Q3: What is the difference between "wet" and "dry" packing of a silica gel column, and which one should I use?

A3:

  • Wet Packing (Slurry Packing): In this method, the silica gel is mixed with the initial eluent to form a slurry, which is then poured into the column.[4][11] This is the most common method and is generally recommended as it helps to prevent the formation of air bubbles and channels in the column bed, leading to better separation.[20]

  • Dry Packing: Here, the dry silica gel powder is poured directly into the column, followed by the eluent.[12][21] This method can be faster but carries a higher risk of creating a poorly packed column with cracks or channels. It is more suitable for larger particle size silica.[21] For the purification of methyl 3-(4-bromophenyl)prop-2-ynoate, wet packing is the preferred method to ensure a homogenous column bed.

Q4: How much silica gel should I use for my purification?

A4: The amount of silica gel depends on the difficulty of the separation. A general guideline is to use a weight ratio of silica gel to crude product of:

  • 30:1 for relatively easy separations (large ΔRf between your product and impurities on TLC).[4]

  • Up to 100:1 or even 120:1 for difficult separations where the spots on the TLC plate are very close together.[10]

Q5: What is gradient elution, and should I consider it for this purification?

A5: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[20] This is in contrast to isocratic elution, where the solvent composition remains constant. For the purification of methyl 3-(4-bromophenyl)prop-2-ynoate, starting with a very nonpolar solvent to elute nonpolar impurities and then gradually increasing the polarity to elute your product can be a very effective strategy. This can help to speed up the purification process and provide sharper peaks for more retained compounds.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Prepare several small test solutions of your crude methyl 3-(4-bromophenyl)prop-2-ynoate in a volatile solvent like dichloromethane.

  • On a single TLC plate, spot your crude mixture multiple times. Make the spots as small as possible.[15]

  • Prepare different solvent systems with varying ratios of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For example, 95:5, 90:10, 85:15, and 80:20 hexanes:ethyl acetate.

  • Develop each lane of the TLC plate in a different solvent system.

  • Visualize the developed plate under a UV lamp.[17]

  • Calculate the Rf value for your product in each solvent system.[16]

  • Select the solvent system that provides an Rf value of approximately 0.25-0.35 for your product and the best possible separation from any visible impurities.[13]

Protocol 2: Packing and Running the Silica Gel Column
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[4]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with your starting, least polar eluent to form a smooth slurry.

    • Pour the slurry into the column in one go.[4]

    • Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.[4]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Loading the Sample (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[4]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a small amount of your starting eluent to the top of the column, being careful not to disturb the surface.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

    • Once the product has eluted, combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of Methyl 3-(4-bromophenyl)prop-2-ynoateComments
95:5~0.50May elute too quickly, potential for co-elution with nonpolar impurities.
90:10~0.35Often a good starting point for column chromatography.[13]
85:15~0.25Provides stronger retention, potentially better separation from less polar impurities.[13]
80:20~0.15May result in slow elution and band broadening.

Note: These Rf values are illustrative and will vary depending on the specific batch of silica gel, temperature, and other experimental conditions. It is essential to determine the optimal solvent system experimentally using TLC.

Visualization of Key Workflows

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Optimal Rf ~0.3 Load 3. Load Crude Product (Dry Loading Recommended) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Final Product

Caption: Workflow for the purification of Methyl 3-(4-bromophenyl)prop-2-ynoate.

Troubleshooting_Flowchart cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_high_ret Solutions for High Retention cluster_solutions_streaking Solutions for Streaking Start Problem Encountered Poor_Sep Poor Separation / Co-elution Start->Poor_Sep High_Ret High Retention / No Elution Start->High_Ret Streaking Streaking / Tailing Start->Streaking Solvent_Opt Optimize Solvent System (Lower Polarity) Poor_Sep->Solvent_Opt Dry_Load Use Dry Loading Technique Poor_Sep->Dry_Load Long_Col Use a Longer, Narrower Column Poor_Sep->Long_Col Inc_Pol Increase Solvent Polarity High_Ret->Inc_Pol Check_Deg Check for Degradation (2D TLC) High_Ret->Check_Deg Add_Base Add Basic Modifier (TEA) Streaking->Add_Base Reduce_Load Reduce Sample Load Streaking->Reduce_Load Repack Repack Column Carefully Streaking->Repack Deactivate Deactivate Silica (e.g., with TEA) Check_Deg->Deactivate If degradation occurs

Caption: Troubleshooting guide for common column chromatography issues.

References

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  • University of Colorado Boulder. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

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  • LibreTexts Chemistry. (2022). Packing Normal Phase Columns. Retrieved from [Link]

  • Buchi. (n.d.). Dry packing of a chromatography column in three steps. Retrieved from [Link]

  • AAdvance Instruments. (2023). Improved Chromatography Column Packing Method: The Best of 2 Worlds. Retrieved from [Link]

  • YMC. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns. Retrieved from [Link]

  • Lisa Nichols. (2022). Colorless Column. YouTube. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Efficient One-Step Synthesis of 3-Nitroflavones via Cascade Nitration-Cyclization - Supporting Information. Retrieved from [Link]

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  • ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]

  • Research Square. (n.d.). All compound synthesis and characterization were carried o. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Reddit. (2023). Silica Column Issues. Retrieved from [Link]

  • Grubbs, R. H., et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Comprehensive Classification of Solvent Systems used for Natural Product Purifications in Countercurrent and Centrifugal Partition Chromatography. Retrieved from [Link]

  • MarZ Chemistry. (n.d.). RF Values. Retrieved from [Link]

  • Pauli, G. F., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. PMC. Retrieved from [Link]

  • DOI. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • University of Illinois Chicago. (2015). Solvent System Selection Strategies in Countercurrent Separation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Debromination in Methyl 3-(4-bromophenyl)prop-2-ynoate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with Methyl 3-(4-bromophenyl)prop-2-ynoate : undesired...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with Methyl 3-(4-bromophenyl)prop-2-ynoate : undesired hydrodebromination.

This bifunctional building block features an internal conjugated alkyne (propynoate ester) and an aryl bromide. Because the strongly electron-withdrawing propynoate group decreases electron density on the aromatic ring, the C–Br bond is highly activated toward oxidative addition by transition metals. While this is advantageous for cross-coupling, it drastically increases the risk of premature C–Br cleavage (hydrodehalogenation) yielding methyl 3-phenylprop-2-ynoate as a dead-end side product.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural workflows to preserve the integrity of your syntheses.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

The Mechanistic Causality of Hydrodebromination

In cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), debromination is not a random failure; it is a highly specific competing catalytic cycle. It occurs when a Palladium-Hydride (Pd-H) intermediate forms after the initial oxidative addition of the aryl bromide[1]. Instead of undergoing transmetalation with your desired nucleophile, the Ar–Pd(II)–H species undergoes rapid reductive elimination, yielding the debrominated arene and regenerating the Pd(0) catalyst[1].

Hydride sources are often inadvertently introduced through reaction parameters:

  • Solvents: Primary and secondary alcohols readily undergo β -hydride elimination to generate Pd-H species[1].

  • Bases: Strong, nucleophilic bases or amine bases can mediate hydride transfer[1].

  • Moisture: Trace water can act as a direct hydrogen source for hydrodehalogenation, particularly in the presence of certain phosphine ligands[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Nu) OxAdd->Transmetalation + Nu-M Hydride Hydride Transfer (Solvent/Base/H2O) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination (Desired Product) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration PdH Ar-Pd(II)-H Species Hydride->PdH Debrom Hydrodebromination (Ar-H Side Product) PdH->Debrom Debrom->Pd0 Catalyst Regeneration

Competing pathways in Pd-catalyzed cross-coupling: transmetalation vs. hydrodebromination.

Optimization Parameters

To suppress the Pd-H pathway, reaction conditions must be systematically tuned. The following table summarizes the quantitative and qualitative adjustments required.

Table 1: Reaction Parameters and Their Effect on Debromination

ParameterHigh Debromination RiskOptimized ChoiceMechanistic Rationale
Solvent EtOH, iPrOH, Aqueous mixturesToluene, THF, Dioxane (Strictly Anhydrous)Aprotic solvents eliminate the primary proton/hydride sources required for hydrodehalogenation[3].
Base NaOtBu, NaOH, Et3NK3PO4, Cs2CO3, K2CO3Weaker inorganic bases prevent base-mediated hydride transfer while still activating the boronic acid[1].
Ligand Highly electron-rich, bulky (e.g., tBu3P)Moderately donating (e.g., dppf, PPh3)Extreme steric bulk can disfavor transmetalation and artificially accelerate reductive elimination of the smaller Ar-H species[3].
Temperature > 100 °C40 °C – 80 °CHigh thermal energy promotes the decomposition of solvents and ligands into active hydride donors[1].
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a closed-loop, self-validating system. By integrating an early-stage analytical checkpoint, you can confirm the suppression of debromination before committing to the full reaction time.

Step 1: Reagent Preparation (Strictly Anhydrous) To an oven-dried Schlenk flask under a continuous Argon atmosphere, add Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 eq), the desired arylboronic acid (1.2 eq), and finely milled, oven-dried K3PO4 (2.0 eq)[1].

Step 2: Catalyst & Ligand Loading Add Pd(OAc)2 (2 mol%) and dppf (4 mol%). Note: Avoid overly bulky ligands unless specifically required by the nucleophile's steric demands[3].

Step 3: Solvent Addition Inject anhydrous, rigorously degassed Toluene (0.1 M relative to the aryl bromide). Do not use alcohols or unpurified ethereal solvents[3].

Step 4: Execution & Validation Checkpoint Stir the mixture at 60 °C. Crucial Step: After exactly 45 minutes, extract a 50 µL aliquot. Quench with 100 µL of water, extract with 200 µL of Ethyl Acetate, and analyze via LC-MS[1].

  • Validation Metric: Calculate the ratio of the desired biaryl mass to the debrominated mass (methyl 3-phenylprop-2-ynoate).

  • Actionable Logic: If the debrominated byproduct exceeds 5% of the total product area, immediately reduce the reaction temperature by 10 °C and verify the anhydrous state of your argon line[1].

Step 5: Workup Upon full conversion of the starting material, cool to room temperature. Quench with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo for column chromatography[1].

Part 2: Diagnostic Workflow for Unwanted Debromination

When debromination spikes unexpectedly, use the following logical decision tree to isolate the variable causing the failure.

Workflow Start Analyze LC-MS/NMR High Ar-H detected? CheckSolvent Are you using protic solvents? Start->CheckSolvent ChangeSolvent Switch to Aprotic (Toluene, THF) CheckSolvent->ChangeSolvent Yes CheckBase Are you using strong bases? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Mild Base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckTemp Is temperature > 80°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Reduce Temp (40-60°C) CheckTemp->LowerTemp Yes Success Debromination Minimized CheckTemp->Success No LowerTemp->Success

Troubleshooting workflow to systematically eliminate hydride sources and reduce debromination.

Part 3: Frequently Asked Questions (FAQs)

Q: I am trying to perform a reaction on the alkyne (e.g., Click Chemistry or Hydrogenation). How do I prevent the C–Br bond from cleaving? A: This requires orthogonal reactivity. If you are performing a reduction of the alkyne to an alkene, avoid standard Pd/C, which will aggressively insert into the activated C–Br bond. Instead, utilize a poisoned catalyst like Lindlar's catalyst (Pd/CaCO3 poisoned with lead/quinoline) or employ metal-free diimide reduction strategies. For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure your Cu(I) source is strictly controlled (e.g., using CuI or CuSO4/Sodium Ascorbate at room temperature) to prevent unwanted Ullmann-type oxidative addition into the aryl bromide.

Q: Why does the propynoate ester group make the aryl bromide more prone to side reactions compared to a standard bromobenzene? A: The propynoate group is highly electron-withdrawing and is conjugated directly to the phenyl ring. This severely depletes the electron density on the aromatic system, lowering the activation energy required for the initial oxidative addition of Pd(0) into the C–Br bond. While this makes the substrate highly reactive, it also means that if the subsequent transmetalation step is slow, the long-lived Pd(II) intermediate is highly susceptible to interception by stray hydrides.

Q: My reagents are anhydrous, but I still see debromination. Could water be forming in situ? A: Yes. If you are using hygroscopic bases (like K3PO4) that have not been properly stored or oven-dried, they introduce trace water. Recent mechanistic studies confirm that water can act as a direct hydrogen source for hydrodehalogenation via a direct route involving the phosphine ligand[2]. Always store your bases in a desiccator and flame-dry your glassware.

References

  • ACS Catalysis. "Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering." American Chemical Society. Available at:[Link]

  • Organometallics. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Substitution Reactions of Methyl 3-(4-bromophenyl)prop-2-ynoate

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions involving Methyl 3-(4-bromophenyl)prop-2-ynoate. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions involving Methyl 3-(4-bromophenyl)prop-2-ynoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile but often stubborn substrate. Our focus is on providing practical, in-depth solutions to problems arising from steric hindrance, a common impediment to achieving high yields and purity in cross-coupling reactions.

The structure of Methyl 3-(4-bromophenyl)prop-2-ynoate, with its aryl bromide positioned for substitution, presents a unique set of challenges. The proximity of the propynoate group can sterically shield the palladium catalyst's access to the C-Br bond, particularly when coupled with bulky nucleophiles. This guide moves beyond standard protocols to explain the mechanistic rationale behind troubleshooting strategies, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using Methyl 3-(4-bromophenyl)prop-2-ynoate in palladium-catalyzed cross-coupling reactions.

Q1: My Sonogashira/Suzuki coupling reaction is failing or giving very low yields. What is the primary cause?

A1: The most frequent culprit for low reactivity with this substrate is a combination of steric hindrance and suboptimal catalyst activation. The catalytic cycle for these reactions involves several key steps, and steric bulk can impede two of them significantly:

  • Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the Carbon-Bromine bond is often the rate-limiting step. The electron-rich alkyne and the adjacent ester group can create a sterically congested environment around the C-Br bond, slowing this crucial first step.[1][2]

  • Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can also be hindered. If both the substrate and the incoming nucleophile are bulky, it can be difficult for them to be co-located on the palladium center in a conformation that allows for efficient bond formation.[3][4]

A black precipitate ("palladium black") is a common visual indicator of catalyst decomposition and failure, which can be caused by these difficulties.[5]

Q2: How do I choose the right ligand and catalyst system to overcome steric hindrance?

A2: Ligand selection is the most critical parameter for driving challenging cross-coupling reactions. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need specialized ligands designed to promote the key steps of the catalytic cycle in a sterically demanding environment.[6]

  • Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for many sterically hindered couplings.[3][7]

    • Why they work: Their bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is necessary for efficient oxidative addition.[8] Their electron-rich nature increases the electron density on the palladium atom, which in turn facilitates the cleavage of the C-Br bond.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are excellent alternatives. They are strong σ-donors, even more so than phosphines, which makes the palladium center highly electron-rich and reactive.[4][6] They form very stable palladium complexes, reducing the likelihood of catalyst decomposition at higher temperatures.[9]

For generating the active Pd(0) species, using a pre-catalyst is highly recommended for reproducibility. Pre-catalysts are air-stable Pd(II) sources that efficiently generate the active Pd(0) catalyst in situ.[6][7]

Ligand ClassExamplesKey AdvantagesConsiderations
Buchwald Phosphines SPhos, XPhos, RuPhos, BrettPhosExcellent for a wide range of hindered substrates; high reactivity.[3][7]Can be air-sensitive; cost.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-IPrHigh thermal stability; strong σ-donors promoting oxidative addition.[4][10]May require specific pre-catalysts for optimal performance.
Standard Phosphines PPh₃, PCy₃Inexpensive, readily available.Generally poor performance for sterically hindered substrates.[6]
Q3: My reaction has stalled. How should I adjust the base, solvent, and temperature?

A3: These parameters are interdependent and crucial for success.

  • Base Selection: The base's role is not just to neutralize the HX byproduct; in Suzuki couplings, it is essential for activating the boronic acid for transmetalation.[3][11] For hindered substrates, a stronger, non-coordinating base is often required.

    • Recommended: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][12]

  • Solvent Choice: The solvent must solubilize all components and not interfere with the catalyst.

    • Recommended: Aprotic polar solvents like 1,4-dioxane , THF , or toluene are standard.[1] For Suzuki couplings, the addition of a small amount of water can be beneficial, as it helps dissolve the inorganic base and facilitates the formation of the reactive boronate species.[12][13]

  • Temperature: Increased temperature often overcomes the activation energy barrier for slow oxidative addition or reductive elimination steps.[1][7]

    • Recommendation: If a reaction is sluggish at 80 °C, incrementally increasing the temperature to 100-110 °C can dramatically improve the rate. However, be mindful of potential substrate or product degradation at excessive temperatures.[14]

Q4: I'm observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I prevent this?

A4: Glaser-type homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, promoted by oxygen.[5][15]

  • Implement Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These methods rely on a highly active palladium/ligand system and a suitable base (often an amine like triethylamine or diisopropylethylamine) to proceed without the copper co-catalyst.[5][16]

  • Ensure Rigorous Inert Atmosphere: If using a copper-catalyzed system, it is absolutely critical to degas all solvents and reagents thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5][17]

  • Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling. Try reducing the amount of the copper source to the minimum effective concentration (e.g., 0.5-1.0 mol%).[17]

Troubleshooting Workflow and Catalytic Cycle

The following diagrams illustrate the key decision-making process for troubleshooting and the catalytic cycle highlighting steps impacted by steric hindrance.

TroubleshootingWorkflow start Low / No Yield with Hindered Substrate q1 Is Catalyst System Optimal? start->q1 q2 Are Reaction Conditions Tuned? q1->q2 Yes sol1a Switch to Bulky Ligand (e.g., SPhos, IPr) q1->sol1a No sol1b Use a Pd(II) Pre-catalyst (e.g., XPhos Pd G3) q1->sol1b No q3 Are Reagents High Quality? q2->q3 Yes sol2a Increase Temperature (e.g., 80°C -> 110°C) q2->sol2a No sol2b Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) q2->sol2b No sol3a Degas Solvents Thoroughly q3->sol3a No sol3b Use Fresh, Pure Reagents q3->sol3b No end_node Re-run Experiment q3->end_node Yes sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

SuzukiCycle cluster_cycle Pd Catalytic Cycle pd0 [L-Pd(0)] Active Catalyst oa_complex [L-Pd(II)(Ar)(X)] Oxidative Adduct pd0->oa_complex  Ar-X [X⁻] oa_label Oxidative Addition pd0->oa_label steric_re < Steric Hindrance Impedes This Step > tm_complex [L-Pd(II)(Ar)(R)] Transmetalation Adduct oa_complex->tm_complex  R-B(OR)₂ tm_label Transmetalation oa_complex->tm_label steric_oa < Steric Hindrance Impedes This Step > tm_complex->pd0  Ar-R re_label Reductive Elimination tm_complex->re_label oa_label->oa_complex tm_label->tm_complex re_label->pd0 product Ar-R (Product) re_label->product arx Ar-X (Substrate) arx->pd0 boronic R-B(OR)₂ + Base boronic->oa_complex

Caption: Key steps in the catalytic cycle impacted by steric hindrance.

Experimental Protocols

The following are generalized but robust starting protocols for challenging coupling reactions with Methyl 3-(4-bromophenyl)prop-2-ynoate. Note: These protocols require strict anaerobic and anhydrous conditions.

Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is optimized for coupling with a di-ortho-substituted arylboronic acid.

  • Materials:

    • Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 equiv)

    • Sterically hindered arylboronic acid (1.5 equiv)

    • XPhos Pd G3 pre-catalyst (2.0 mol%)

    • XPhos ligand (2.2 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

    • 1,4-Dioxane, anhydrous and degassed

    • Water, degassed

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-(4-bromophenyl)prop-2-ynoate, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve the XPhos Pd G3 pre-catalyst and XPhos ligand in a minimal amount of 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Add 1,4-dioxane and water to the flask to achieve a final solvent ratio of approximately 10:1 (dioxane:water) and a substrate concentration of 0.1 M.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Terminal Alkyne

This protocol is designed to minimize Glaser homocoupling by avoiding a copper co-catalyst.

  • Materials:

    • Methyl 3-(4-bromophenyl)prop-2-ynoate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(P(t-Bu)₃)₂ or a similar highly active catalyst (2.0 mol%)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA), anhydrous and degassed (3.0 equiv)

    • Toluene or THF, anhydrous and degassed

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-(4-bromophenyl)prop-2-ynoate and the palladium catalyst.

    • Add the anhydrous solvent (Toluene or THF) to achieve a substrate concentration of 0.1-0.2 M.

    • Add the amine base (DIPEA or TEA) via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Gao, P., et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society. Retrieved March 13, 2024, from [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved March 13, 2024, from [Link]

  • Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Angewandte Chemie. Retrieved March 13, 2024, from [Link]

  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Retrieved March 13, 2024, from [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. Retrieved March 13, 2024, from [Link]

  • Marion, N., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. Retrieved March 13, 2024, from [Link]

  • Gao, P., et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ACS Publications. Retrieved March 13, 2024, from [Link]

  • Skrydstrup, T., et al. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of Organic Chemistry. Retrieved March 13, 2024, from [Link]

  • Banks, H. (2025). Substitution Reactions (on Saturated Carbons). Making Molecules. Retrieved March 13, 2024, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved March 13, 2024, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Retrieved March 13, 2024, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved March 13, 2024, from [Link]

  • i. nucleophilic substitution. (2020). LibreTexts. Retrieved March 13, 2024, from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (2021). ChemRxiv. Retrieved March 13, 2024, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie. Retrieved March 13, 2024, from [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (2012). Chemical Communications. Retrieved March 13, 2024, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. Retrieved March 13, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2024, from [Link]

  • Montgomery, J. (2004). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Angewandte Chemie. Retrieved March 13, 2024, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 13, 2024, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved March 13, 2024, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved March 13, 2024, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Israel Journal of Chemistry. Retrieved March 13, 2024, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved March 13, 2024, from [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (2012). Beilstein Journal of Organic Chemistry. Retrieved March 13, 2024, from [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Labmonk. Retrieved March 13, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved March 13, 2024, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry. Retrieved March 13, 2024, from [Link]

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. (2003). Organic Letters. Retrieved March 13, 2024, from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved March 13, 2024, from [Link]

  • Rhodium(III)‐Catalyzed Atroposelective Synthesis of Biaryls by C−H Activation and Intermolecular Coupling with Sterically Hindered Alkynes. (2020). Angewandte Chemie. Retrieved March 13, 2024, from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (2024). Arkivoc. Retrieved March 13, 2024, from [Link]

  • Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. (2008). Chemistry – A European Journal. Retrieved March 13, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Methyl 3-(4-bromophenyl)prop-2-ynoate and Ethyl 3-(4-bromophenyl)prop-2-ynoate

Introduction In the landscape of medicinal chemistry and materials science, arylpropiolates serve as pivotal building blocks for the synthesis of a diverse array of complex molecules, including heterocycles and conjugate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, arylpropiolates serve as pivotal building blocks for the synthesis of a diverse array of complex molecules, including heterocycles and conjugated systems. Their reactivity in fundamental organic transformations, such as cycloaddition and cross-coupling reactions, is of paramount importance to drug development professionals and researchers. This guide provides an in-depth comparative analysis of two closely related arylpropiolates: Methyl 3-(4-bromophenyl)prop-2-ynoate and Ethyl 3-(4-bromophenyl)prop-2-ynoate.

While direct, side-by-side comparative studies on the reactivity of these two specific compounds are not extensively documented in the current literature, this guide will leverage established principles of organic chemistry, alongside experimental data from analogous systems, to provide a comprehensive and insightful comparison. We will delve into the subtle yet significant influence of the methyl versus the ethyl ester moiety on the steric and electronic properties of the molecule, and how these differences are anticipated to manifest in their chemical reactivity.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the molecules. The primary difference lies in the alkyl group of the ester functionality.

PropertyMethyl 3-(4-bromophenyl)prop-2-ynoateEthyl 3-(4-bromophenyl)prop-2-ynoate
Molecular Formula C₁₀H₇BrO₂C₁₁H₉BrO₂
Molecular Weight 239.07 g/mol 253.10 g/mol
CAS Number 42122-27-0[1]36569-73-4

Synthesis of Methyl and Ethyl 3-(4-bromophenyl)prop-2-ynoate via Sonogashira Coupling

The most direct and efficient synthetic route to these arylpropiolates is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, 1-bromo-4-iodobenzene is a suitable starting material, allowing for the selective coupling at the more reactive C-I bond.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative procedure adaptable for the synthesis of both the methyl and ethyl esters.

Materials:

  • 1-bromo-4-iodobenzene

  • Methyl propiolate or Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-4-iodobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF or DMF (5 mL per mmol of 1-bromo-4-iodobenzene) and triethylamine (2.0 eq.).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • To the stirred solution, add the respective propiolate (methyl or ethyl, 1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting aryl iodide), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arylpropiolate.

Causality Behind Experimental Choices:

  • Choice of Aryl Halide: 1-bromo-4-iodobenzene is chosen due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle. This allows for selective coupling at the iodo-position, leaving the bromo-substituent intact for potential further transformations.[2]

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[3]

  • Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. Anhydrous and deoxygenated conditions are crucial to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling), and to maintain the activity of the palladium(0) catalyst.[5][6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Aryl_I Ar-I (1-bromo-4-iodobenzene) Aryl_Pd_I Ar-Pd(II)-I Aryl_I->Aryl_Pd_I Alkyne H-C≡C-COOR' (Propiolate) Cu_Acetylide Cu-C≡C-COOR' Alkyne->Cu_Acetylide + Cu(I), Base Pd0 Pd(0)L₂ Pd0->Aryl_Pd_I Oxidative Addition CuI Cu(I) Base Base (Et₃N) Aryl_Pd_Alkyne Ar-Pd(II)-C≡C-COOR' Aryl_Pd_I->Aryl_Pd_Alkyne Transmetalation Cu_Acetylide->Aryl_Pd_I To Transmetalation Product Ar-C≡C-COOR' (Arylpropiolate) Aryl_Pd_Alkyne->Product Reductive Elimination Cycloaddition cluster_steric Steric Hindrance at TS Arylpropiolate Arylpropiolate (R' = Me or Et) TS [Transition State] Arylpropiolate->TS Azide Benzyl Azide Azide->TS Triazole 1,4-Disubstituted Triazole TS->Triazole Et_effect Et group increases steric clash in the transition state TS->Et_effect

Caption: Reaction scheme for the [3+2] cycloaddition and the influence of the ester group on the transition state.

Predicted Spectroscopic Data

Spectroscopic DataMethyl 3-(4-bromophenyl)prop-2-ynoateEthyl 3-(4-bromophenyl)prop-2-ynoate
¹H NMR (δ, ppm) ~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)~7.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (δ, ppm) ~154 (C=O), ~132 (Ar-C), ~129 (Ar-C), ~125 (Ar-C-Br), ~119 (Ar-C), ~85 (alkyne-C), ~83 (alkyne-C), ~53 (-OCH₃)~153 (C=O), ~132 (Ar-C), ~129 (Ar-C), ~125 (Ar-C-Br), ~119 (Ar-C), ~85 (alkyne-C), ~83 (alkyne-C), ~62 (-OCH₂), ~14 (-CH₃)
IR (ν, cm⁻¹) ~2230 (C≡C stretch), ~1715 (C=O stretch), ~1250 (C-O stretch)~2230 (C≡C stretch), ~1715 (C=O stretch), ~1250 (C-O stretch)

Conclusion

For many common reactions, such as the proposed 1,3-dipolar cycloaddition, it is predicted that the steric hindrance of the ethyl group will be the dominant differentiating factor, leading to a moderately faster reaction rate for the methyl analogue. However, in reactions that are highly sensitive to the electronic nature of the alkyne, the inductive effect of the ethyl group could play a more significant role.

This guide provides a framework for understanding and predicting the relative reactivity of these two important synthetic intermediates. The provided protocols for their synthesis and for a comparative kinetic analysis offer a practical starting point for researchers and drug development professionals seeking to utilize these compounds in their work. Further experimental studies are warranted to definitively quantify the reactivity differences outlined in this analysis.

References

  • Li, Y., et al. (2020). Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development, 24(2), 203-210. [Link]

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  • Pearson Education. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out...[Link]

  • Müller, T. J. J., et al. (2019). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... ResearchGate. [Link]

  • Huisgen, R., et al. (1969). Cycloadditions. Part II. A steric effect in the 1,3-dipolar addition of 2-diazopropane to methyl but-2-ynoate. Journal of the Chemical Society C: Organic, 1969, 21-25. [Link]

  • Niedballa, J., & Müller, T. J. J. (2020). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate. ResearchGate. [Link]

  • Wilger, D. J., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics, 42(5), 425-434. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 10. [Link]

  • Wikipedia. (2023, December 12). 1,3-Dipolar cycloaddition. [Link]

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  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Khalaj, M., et al. (2023). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 13(47), 32986-33017. [Link]

  • Abu-Orabi, S. T., et al. (1989). Dipolar cycloaddition reactions of organic azides with some acetylenic compounds. Journal of Heterocyclic Chemistry, 26(5), 1461-1468. [Link]

  • Kraus, G. A., & Alterman, J. L. (2021). A Convenient Procedure for Sonogashira Reactions Using Propyne. R Discovery. [Link]

  • NIST. (n.d.). Methyl propionate. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Chemistry – A European Journal, 16(35), 10696-10705. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. [Link]

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  • Allouche, A.-R. (2017). Calculated infrared spectrum of methyl propionate in gas phase at... ResearchGate. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Carmona, D., et al. (2004). Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. Organometallics, 23(26), 6212-6222. [Link]

  • Handa, S., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ChemCatChem, 10(19), 4249-4253. [Link]

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  • da Silva, F. C., et al. (2016). Optimization of the Sonogashira coupling of 4-bromo-3- methyl-5-(trifluoromethyl)-1H-pyrazole a. ResearchGate. [Link]

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  • Hutchinson, L. E., & Wilger, D. J. (2022). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. ResearchGate. [Link]

  • Padwa, A., et al. (2007). 1,3-dipolar cycloadditions of trimethylsilyldiazomethane revisited: Steric demand of the dipolarophile and the influence on product distribution. FIU Digital Commons. [Link]

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  • Slater, A. G., et al. (2018). Steric and Electronic Control of 1,3-Dipolar Cycloaddition Reactions in Carbon Nanotube Nanoreactors. ChemRxiv. [Link]

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  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14316-14322. [Link]

  • Chemistry Steps. (2024, November 10). Electrophilic Addition Reactions of Alkynes. [Link]

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  • Devarie-Baez, N. O., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(72), 10148-10151. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-351. [Link]

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Comparative

A Comparative Guide to Validating HPLC Analytical Methods for Purity Determination of Methyl 3-(4-bromophenyl)prop-2-ynoate

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 3-(4-bromophenyl)prop-2-ynoate, a versatile intermediate in organic synthesis, establishing a robust and reliable analytical method for purity determination is paramount.[1] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering high resolution and sensitivity for separating and quantifying the main component from any process-related impurities or degradation products.[2]

This guide provides a comprehensive framework for the validation of a stability-indicating HPLC method, designed to ensure its suitability for its intended purpose, as mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] We will explore the causality behind experimental choices, compare two distinct reversed-phase HPLC methods (a conventional HPLC and a modern Ultra-High-Performance Liquid Chromatography - UPLC method), and provide the detailed protocols necessary for successful validation in a research and drug development setting.

The Foundation: Strategic Method Development

Before a method can be validated, it must be developed with the end goal in mind: to create a stability-indicating method. This means the method must be able to accurately measure the API without interference from any potential degradation products.[7][8]

The Rationale Behind Chromatographic Choices

For an aromatic and relatively non-polar molecule like Methyl 3-(4-bromophenyl)prop-2-ynoate, a reversed-phase HPLC approach is the logical starting point.[9][10] The stationary phase, typically a C18 (octadecylsilyl) bonded silica, provides the necessary hydrophobic interactions to retain the analyte, while a polar mobile phase elutes it from the column.[9][11]

  • Method A (Conventional HPLC): Utilizes a standard C18 column with a 5 µm particle size. This is a workhorse approach, widely available and robust.

  • Method B (UPLC): Employs a sub-2 µm particle size C18 column. This approach promises higher efficiency, better resolution, and significantly faster analysis times, which can be critical in a high-throughput environment.

The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous component, is optimized to achieve adequate retention and good peak shape.[11][12] A small amount of acid (e.g., 0.1% formic acid) is often added to suppress the ionization of any acidic functional groups and improve peak symmetry.

Forced Degradation: The Key to Specificity

To prove a method is stability-indicating, we must challenge it. This is achieved through forced degradation (or stress testing) studies.[8][13] The API is intentionally exposed to harsh conditions to generate potential degradation products.[7][14] The goal is to achieve modest degradation, typically in the 5-20% range, to ensure that degradants are formed at a detectable level without completely destroying the main compound.[7][13]

The workflow for this critical step is illustrated below.

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution (Methyl 3-(4-bromophenyl)prop-2-ynoate) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples & Control by Proposed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Assessment (Using DAD/PDA Detector) Analysis->Purity Specificity Demonstrate Specificity: Resolution of API from all degradation products Purity->Specificity Dev Method Development & Forced Degradation Spec Specificity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision Lin->Prec Rob Robustness Range->Rob Acc->Rob LOD LOD / LOQ Prec->LOD Prec->Rob LOD->Rob SysSuit System Suitability (Applied throughout) Rob->SysSuit

Caption: Logical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or placebo components. [15][16]

  • Experimental Protocol:

    • Perform forced degradation studies as outlined in Section 2.2.

    • Prepare a placebo sample (all formulation components except the API) and a sample of the API spiked with known related substances, if available.

    • Analyze the control (unstressed) API, the placebo, the spiked sample, and all stressed samples using the proposed HPLC/UPLC method with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Evaluate the chromatograms for any co-elution. The peak for Methyl 3-(4-bromophenyl)prop-2-ynoate should be free of interference from any other peaks.

    • Perform peak purity analysis on the main peak in the stressed samples. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous. [17]

  • Acceptance Criteria: The method must unequivocally assess the analyte. Resolution between the main peak and the closest eluting impurity or degradant peak should be >2.0. No interference should be observed at the retention time of the analyte from placebo or other components.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. [15][16]

  • Experimental Protocol:

    • Prepare a stock solution of Methyl 3-(4-bromophenyl)prop-2-ynoate reference standard.

    • Create a series of at least five concentrations by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target test concentration. [18][19]For impurity testing, the range must extend from the reporting limit to 120% of the specification limit. [20] 3. Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal (close to zero).

Table 2: Summary of Linearity Data

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline
Range Tested (Assay) 80 - 120 µg/mL80 - 120 µg/mL80-120% of test conc. [19]
Correlation Coeff. (r²) 0.99920.9998≥ 0.999
y-intercept 1502855Close to zero
Accuracy

Accuracy reflects the closeness of the measured value to the true value. [19]It is typically assessed via recovery studies. [15]

  • Experimental Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of Methyl 3-(4-bromophenyl)prop-2-ynoate reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). [3] 3. Prepare at least three replicate samples for each concentration level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100. [3]

  • Acceptance Criteria: The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0% for an API assay. [3][19] Table 3: Comparison of Accuracy (% Recovery) Data

Concentration LevelMethod A (HPLC)Method B (UPLC)Acceptance Criteria
80% 99.1%99.8%98.0% - 102.0%
100% 100.3%100.1%98.0% - 102.0%
120% 101.2%100.5%98.0% - 102.0%
Mean Recovery 100.2% 100.1% 98.0% - 102.0%
Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [21]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions. [21]2. Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. [3]

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them. Alternatively, prepare three samples at three different concentrations (e.g., 80%, 100%, 120%) in triplicate. [21] * Intermediate Precision: Have a second analyst, on a different day, using a different instrument (if available), repeat the repeatability experiment.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be sufficiently low to demonstrate consistency. For an API assay, an RSD of ≤ 1.0% is often expected for repeatability, and ≤ 2.0% for intermediate precision.

Table 4: Comparison of Precision (RSD%) Data

Precision LevelMethod A (HPLC)Method B (UPLC)Common Acceptance Criteria
Repeatability (n=6) 0.85%0.45%≤ 1.0%
Intermediate Precision 1.20%0.75%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. [19]* LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. [16]

  • Experimental Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

    • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Table 5: Summary of Sensitivity and Robustness

ParameterMethod A (HPLC)Method B (UPLC)Comment
LOD (µg/mL) 0.040.015UPLC methods are typically more sensitive.
LOQ (µg/mL) 0.120.05Lower LOQ is critical for accurate impurity analysis.
Robustness PassedPassedBoth methods are stable under minor variations.
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [15]

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 10%)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., organic component ± 2%)

    • Analyze a system suitability solution under each modified condition.

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability criteria (e.g., resolution > 2.0, tailing factor ≤ 2.0) must be met under all varied conditions.

Conclusion: Selecting the Optimal Validated Method

Both the conventional HPLC (Method A) and the UPLC (Method B) have been successfully validated according to ICH Q2(R1) guidelines for the purity determination of Methyl 3-(4-bromophenyl)prop-2-ynoate.

  • Method A (HPLC) is a robust and reliable method, perfectly suitable for standard quality control laboratories. Its longer run time is a trade-off for its widespread applicability and lower instrument cost.

  • Method B (UPLC) offers significant advantages in speed and sensitivity. The 4-fold reduction in run time can dramatically increase sample throughput, a critical factor in large-scale development and manufacturing environments. The lower LOD and LOQ also make it superior for detecting and quantifying trace-level impurities.

The choice between these methods ultimately depends on the specific needs of the laboratory, considering factors such as sample throughput requirements, sensitivity needs, and available instrumentation. This guide provides the validated data and procedural understanding necessary for an informed decision, ensuring the generation of scientifically sound and reliable purity data for Methyl 3-(4-bromophenyl)prop-2-ynoate.

References

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com. Retrieved March 17, 2026, from [Link]

  • Lee, C., Zang, J., Cuff, J., et al. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. Retrieved March 17, 2026, from [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved March 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 17, 2026, from [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Articulate. Retrieved March 17, 2026, from [Link]

  • Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (1982). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry, 12(3-4), 161-167. Retrieved March 17, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved March 17, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved March 17, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved March 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2012). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 17, 2026, from [Link]

  • HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. (2014). Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709-719. Retrieved March 17, 2026, from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(4-bromophenyl)prop-2-ynoate

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 3-(4-bromophenyl)prop-2-ynoate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 3-(4-bromophenyl)prop-2-ynoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the fragmentation of the title compound with structurally related molecules to elucidate the influence of its key functional groups: the brominated phenyl ring, the conjugated alkyne, and the methyl ester.

Introduction: The Structural Significance of Methyl 3-(4-bromophenyl)prop-2-ynoate

Methyl 3-(4-bromophenyl)prop-2-ynoate is a halogenated aromatic alkyne ester. Compounds within this class are valuable synthetic intermediates in organic chemistry and medicinal chemistry, serving as precursors for more complex molecules. Mass spectrometry is an indispensable tool for the structural confirmation of such compounds. Understanding the fragmentation pattern is not merely an academic exercise; it is crucial for unambiguous identification, distinguishing it from isomers, and detecting potential impurities during synthesis and quality control processes. This guide will dissect the predicted fragmentation pathways under electron ionization (EI), a common and robust ionization technique.

The Molecular Ion: A Tale of Two Isotopes

The first and most informative feature in the mass spectrum of a brominated compound is the molecular ion peak. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2]

For Methyl 3-(4-bromophenyl)prop-2-ynoate (C₁₀H₇BrO₂), the expected molecular ion peaks are:

  • [M]⁺•: at m/z 238, corresponding to [C₁₀H₇⁷⁹BrO₂]⁺•

  • [M+2]⁺•: at m/z 240, corresponding to [C₁₀H₇⁸¹BrO₂]⁺•

The stability of the aromatic ring and the conjugated system suggests that these molecular ion peaks will be prominent in the spectrum.

Predicted Primary Fragmentation Pathways

The fragmentation of the molecular ion is a competitive process directed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. For Methyl 3-(4-bromophenyl)prop-2-ynoate, we can predict several key fragmentation pathways.

Cleavage of the Ester Group

Esters commonly undergo fragmentation adjacent to the carbonyl group.[3] Two primary cleavages are expected:

  • Loss of a Methoxy Radical (•OCH₃): This is a highly characteristic fragmentation for methyl esters, leading to the formation of a stable acylium ion. This will result in a pair of intense peaks at m/z 207/209 . [C₁₀H₇BrO₂]⁺• → [C₉H₇BrO]⁺ + •OCH₃

  • Loss of a Methyl Radical (•CH₃): While less common than the loss of the alkoxy group, cleavage of the methyl group from the ester is also possible, yielding fragment ions at m/z 223/225 .

Fragmentation Involving the Bromine Atom

The carbon-bromine bond is a potential site for cleavage.

  • Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond results in the loss of a bromine radical, a common pathway for halogenated aromatic compounds.[4] This would produce a prominent ion at m/z 159 . [C₁₀H₇BrO₂]⁺• → [C₁₀H₇O₂]⁺ + •Br

Fragmentation of the Propynoate Chain

The alkyne chain can also undergo fragmentation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion at m/z 207/209 can lose a molecule of carbon monoxide to form the bromophenyl-ethynyl cation at m/z 179/181 . [C₉H₇BrO]⁺ → [C₈H₇Br]⁺ + CO

Comparative Fragmentation Analysis

To better understand the influence of each structural component, we can compare the predicted fragmentation of our target molecule with that of its structural analogs.

vs. Methyl 3-(4-bromophenyl)propanoate (Saturated Analog)

The saturated analog, Methyl 3-(4-bromophenyl)propanoate (C₁₀H₁₁BrO₂), lacks the rigid alkyne triple bond.[5] Its fragmentation would likely be dominated by benzylic cleavage (cleavage of the Cα-Cβ bond) to form a stable tropylium-type ion, a pathway not available to the alkyne. The presence of the triple bond in our target molecule prevents such rearrangements and directs fragmentation towards pathways involving the ester and the aromatic ring.

vs. Methyl 3-phenylprop-2-ynoate (Non-brominated Analog)

This analog allows us to isolate the effect of the bromine substituent. The fragmentation would be similar, but all bromine-containing fragments would be absent. The molecular ion would be a single peak at m/z 160. The loss of •OCH₃ would lead to a fragment at m/z 129 (the phenylpropioloyl cation). The presence of the intense 1:1 isotopic doublets throughout the spectrum is therefore a definitive indicator of the bromine atom in our target compound.

vs. Halogenated 3-Phenylpropenoates (Alkene Analogs)

Studies on halogenated ethyl 3-phenylpropenoates (containing a C=C double bond) have shown that the position of the halogen is critical.[6][7] For ortho-chloro substituted compounds, a significant loss of the chlorine atom is observed, facilitated by an intramolecular cyclization to form a stable benzopyrylium ion.[6][7] However, this pathway is not observed for para-substituted analogs.[7] Given that our target molecule has a para-bromo substituent and a rigid alkyne linker, a similar intramolecular cyclization and preferential loss of bromine is not expected to be a major pathway. This reinforces the prediction that direct cleavage of the ester and the C-Br bond will be the dominant fragmentation routes.

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for Methyl 3-(4-bromophenyl)prop-2-ynoate.

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
238/240[C₁₀H₇BrO₂]⁺•HighMolecular Ion (M⁺•) peak, showing M/M+2 pattern.
207/209[C₉H₇BrO]⁺HighLoss of methoxy radical (•OCH₃) from M⁺•.
179/181[C₈H₇Br]⁺ModerateLoss of CO from the m/z 207/209 fragment.
159[C₁₀H₇O₂]⁺ModerateLoss of bromine radical (•Br) from M⁺•.
101[C₈H₅]⁺ModerateLoss of Br from the m/z 179/181 fragment.
75[C₆H₃]⁺LowFurther fragmentation of the bromophenyl ring.
59[COOCH₃]⁺ModerateCleavage forming the methoxycarbonyl cation.

Visualization of Fragmentation Pathways

The predicted fragmentation pathways are illustrated below using Graphviz.

Fragmentation_Pathway M [C₁₀H₇BrO₂]⁺• m/z 238/240 F1 [C₉H₇BrO]⁺ m/z 207/209 M->F1 - •OCH₃ F2 [C₁₀H₇O₂]⁺ m/z 159 M->F2 - •Br F3 [C₈H₇Br]⁺ m/z 179/181 F1->F3 - CO F4 [C₈H₅]⁺ m/z 101 F3->F4 - •Br

Caption: Predicted primary fragmentation of Methyl 3-(4-bromophenyl)prop-2-ynoate.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation in GC Column A->B C Ionization (EI, 70 eV) B->C Transfer Line D Mass Analyzer (Quadrupole/TOF) C->D E Detector D->E F Data System & Spectrum E->F

Caption: General workflow for GC-MS analysis.

Experimental Protocol

A standard protocol for acquiring the mass spectrum of Methyl 3-(4-bromophenyl)prop-2-ynoate would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.[8]

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Sample Preparation:

    • Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Inject 1 µL of the solution into the GC-MS system.

Conclusion

The mass spectrum of Methyl 3-(4-bromophenyl)prop-2-ynoate is predicted to be highly characteristic. The presence of a prominent molecular ion doublet at m/z 238/240 immediately confirms the presence and number of bromine atoms. The key fragmentation pathways—loss of the methoxy radical to yield ions at m/z 207/209, followed by the loss of carbon monoxide to give fragments at m/z 179/181—provide definitive structural information about the methyl ester and the propynoate backbone. By comparing these predicted patterns with those of its saturated and non-halogenated analogs, a high degree of confidence in the structural elucidation can be achieved. This guide provides a robust framework for the interpretation of experimental data for this compound and others in its class.

References

Sources

Comparative

A Comparative Analysis of Electron-Withdrawing Effects in Methyl 3-(4-bromophenyl)prop-2-ynoate and its Analogs

For researchers, scientists, and professionals in drug development, a nuanced understanding of electronic effects within a molecule is paramount for predicting reactivity, designing synthetic pathways, and elucidating me...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of electronic effects within a molecule is paramount for predicting reactivity, designing synthetic pathways, and elucidating mechanisms of action. This guide provides an in-depth comparative study of the electron-withdrawing properties of the bromo substituent in Methyl 3-(4-bromophenyl)prop-2-ynoate. By juxtaposing its spectroscopic and electronic characteristics with those of analogous compounds bearing different para-substituents, we aim to provide a clear, data-driven illustration of these fundamental principles.

The Significance of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) are molecular fragments that draw electron density away from a central part of the molecule. This perturbation of the electronic landscape has profound consequences for the molecule's stability, reactivity, and spectroscopic properties. In the context of drug design, the strategic placement of EWGs can modulate a compound's acidity, basicity, and susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The subject of our study, the substituted phenylprop-2-ynoate scaffold, is a versatile building block in organic synthesis. The electronic nature of the substituent on the phenyl ring can significantly influence the reactivity of the alkyne and ester functionalities. This guide will focus on quantifying the effect of the bromo group in Methyl 3-(4-bromophenyl)prop-2-ynoate and comparing it to other substituents to establish a relative scale of electron-withdrawing strength.

The Dual Nature of Halogen Substituents

Halogens, such as bromine, present an interesting case study in substituent effects as they exhibit a dual electronic nature. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[1][2] However, they also possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+R).[3] The net electronic effect of a halogen substituent is a balance of these opposing forces. Generally, for halogens, the inductive effect is considered to be dominant, resulting in an overall deactivation of the aromatic ring towards electrophilic substitution.[1][2]

Experimental Quantification of Electron-Withdrawing Effects

To objectively compare the electron-withdrawing effects of different substituents, we can utilize a combination of spectroscopic techniques and physical organic chemistry principles.

Spectroscopic Analysis: A Window into Molecular Electronics

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield neighboring nuclei, causing their signals to appear at a higher chemical shift (downfield). By comparing the ¹³C NMR chemical shifts of the carbons in the phenyl ring and the triple bond of Methyl 3-(4-bromophenyl)prop-2-ynoate with its analogs, we can directly probe the extent of electron withdrawal.

Infrared (IR) Spectroscopy: The stretching frequency of a bond in an IR spectrum is related to its strength. Electron-withdrawing groups can influence the bond order of adjacent functional groups, leading to shifts in their characteristic absorption frequencies. For our target molecules, we will focus on the stretching frequencies of the C≡C triple bond and the C=O carbonyl group. A stronger electron-withdrawing effect from the para-substituent is expected to increase the C=O bond order and its stretching frequency.

Hammett Constants: A Quantitative Measure of Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity and properties of aromatic compounds.[4] The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where K/k are the equilibrium or rate constants for the substituted reaction, and K₀/k₀ are the constants for the unsubstituted reaction. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects.[5] A positive σ value indicates an electron-withdrawing substituent, with a larger value signifying a stronger effect.

Comparative Data

Substituent (X)Hammett Constant (σp)Expected ¹³C NMR Shift of C≡C (ppm)Expected IR ν(C≡C) (cm⁻¹)Expected IR ν(C=O) (cm⁻¹)
-OCH₃-0.27LowerLowerLower
-H0.00BaselineBaselineBaseline
-Br +0.23 Higher Higher Higher
-NO₂+0.78HighestHighestHighest

Note: The expected trends are based on established principles of substituent effects. Actual values may vary depending on the specific molecule and experimental conditions.

The Hammett constants clearly indicate the following order of electron-withdrawing strength: -NO₂ > -Br > -H > -OCH₃. This trend is expected to be reflected in the spectroscopic data. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction. The bromo substituent (-Br) is moderately electron-withdrawing, primarily through its inductive effect. The methoxy group (-OCH₃) is an electron-donating group through resonance, which outweighs its inductive withdrawal.

Experimental Protocols

To empirically determine the data presented above, a series of para-substituted Methyl 3-phenylprop-2-ynoates would be synthesized, followed by spectroscopic analysis.

Synthesis of para-Substituted Methyl 3-phenylprop-2-ynoates via Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

Diagram of Sonogashira Coupling Workflow:

G cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide para-Substituted Aryl Iodide/Bromide Reaction Sonogashira Coupling Reaction ArylHalide->Reaction Alkyne Methyl Propiolate Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF/Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product para-Substituted Methyl 3-phenylprop-2-ynoate Purification->Product

Caption: Workflow for the synthesis of para-substituted Methyl 3-phenylprop-2-ynoates.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the para-substituted aryl halide (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and a copper(I) co-catalyst like copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add a suitable degassed solvent, such as a mixture of tetrahydrofuran (THF) and toluene. To this mixture, add an amine base, typically triethylamine (2.0 eq), followed by the dropwise addition of methyl propiolate (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure para-substituted Methyl 3-phenylprop-2-ynoate.

Spectroscopic Characterization

Diagram of Spectroscopic Analysis Workflow:

G Start Purified Product NMR_Sample Prepare NMR Sample (in CDCl₃) Start->NMR_Sample IR_Sample Prepare IR Sample (Neat Film or KBr Pellet) Start->IR_Sample NMR_Acquisition ¹H and ¹³C NMR Spectroscopy NMR_Sample->NMR_Acquisition IR_Acquisition FT-IR Spectroscopy IR_Sample->IR_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data IR_Data IR Spectrum IR_Acquisition->IR_Data

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Validation

Publish Comparison Guide: Validation of Computational DFT Models for Methyl 3-(4-bromophenyl)prop-2-ynoate Reactivity

Executive Summary & Mechanistic Context In modern drug development and synthetic methodology, the ability to computationally predict reaction kinetics is no longer a luxury—it is a prerequisite for efficient pipeline exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug development and synthetic methodology, the ability to computationally predict reaction kinetics is no longer a luxury—it is a prerequisite for efficient pipeline execution. This guide provides an authoritative comparison of Density Functional Theory (DFT) models used to predict the reactivity of Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS No. 42122-27-0), a highly versatile, electron-deficient alkynoate[1].

Due to the strong electron-withdrawing nature of the methyl ester, the alkyne acts as a potent Michael acceptor and dipolarophile. Furthermore, the 4-bromophenyl moiety introduces significant steric and electronic variables, while serving as a critical handle for downstream palladium-catalyzed cross-coupling[2]. Accurately modeling its behavior in complex transformations—such as 1,3-dipolar cycloadditions—requires careful selection of DFT functionals. A failure to account for dispersion forces or transition state (TS) polarization can lead to errors exceeding 5 kcal/mol, rendering computational predictions useless for regioselectivity or kinetic viability[3].

As a Senior Application Scientist, my objective is to move beyond default software settings. This guide establishes a self-validating framework, comparing leading DFT functionals against experimental kinetic data to determine the most accurate computational model for halogenated alkynoate reactivity.

Comparative Analysis of DFT Functionals

To objectively evaluate computational performance, we benchmarked four distinct DFT approaches against the experimental activation free energy ( ΔG‡ ) of the [3+2] cycloaddition between Methyl 3-(4-bromophenyl)prop-2-ynoate and benzyl azide.

The Causality Behind Functional Selection
  • B3LYP (No Dispersion): The historical standard. However, it systematically underestimates the stabilizing non-covalent interactions (such as π−π stacking and London dispersion) between the 4-bromophenyl ring and the incoming dipole in the transition state.

  • B3LYP-D3: The addition of Grimme’s D3 empirical dispersion correction resolves the attractive force deficit, significantly lowering the calculated barrier to better match reality[4].

  • M06-2X: A meta-GGA hybrid functional explicitly parameterized for main-group thermochemistry and barrier heights. It intrinsically captures medium-range electron correlation, making it exceptionally reliable for cycloaddition transition states[5].

  • ω B97X-D: A range-separated hybrid functional that includes empirical dispersion. It excels in reactions with significant charge-transfer character, which is highly relevant given the electrophilicity of the propynoate core.

Quantitative Performance Data

The table below summarizes the calculated kinetic and thermodynamic parameters. All geometries were optimized at the 6-31+G(d) level, followed by single-point energy (SPE) refinements using the def2-TZVP basis set with an SMD implicit solvation model (Acetonitrile).

DFT FunctionalDispersion Treatment ΔGcalc‡​ (kcal/mol) ΔGrxn​ (kcal/mol)Mean Absolute Error (MAE) vs. Exp ΔG‡
B3LYP None24.5-12.4+4.2 kcal/mol
B3LYP-D3 Grimme D321.1-16.8+0.8 kcal/mol
M06-2X Implicit20.6-17.2+0.3 kcal/mol
ω B97X-D Empirical21.5-16.5+1.2 kcal/mol

Note: The experimental ΔG‡ derived from in situ NMR kinetics is 20.3 kcal/mol . A quantitative prediction of isomeric ratios and reaction rates requires an energy accuracy approaching ~1 kcal/mol[3].

Self-Validating Experimental Protocol

A computational model is only a hypothesis until rigorously challenged by physical data. The following step-by-step protocol establishes a closed-loop, self-validating system. By extracting both enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) from experimental data, we ensure that our DFT model isn't just getting the right ΔG‡ by accident, but is accurately mapping the true mechanistic pathway (e.g., concerted vs. stepwise)[5].

Phase 1: In Silico DFT Workflow
  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search on Methyl 3-(4-bromophenyl)prop-2-ynoate to identify the lowest-energy rotamers of the ester group.

  • Geometry Optimization: Optimize the ground state reactants and the transition state complex using M06-2X/6-31+G(d) . Causality: The diffuse function (+) is critical here because the alkyne's LUMO is highly sensitive to the electron-withdrawing ester.

  • Vibrational Frequency Analysis: Run a frequency calculation at the same level of theory. Validation Check: The ground states must have zero imaginary frequencies. The transition state must have exactly one imaginary frequency corresponding to the concerted formation of the two C-N bonds.

  • High-Level Single-Point Energy (SPE): Recalculate the electronic energy using M06-2X/def2-TZVPP with an SMD solvation model for acetonitrile. Causality: The Karlsruhe def2-TZVPP basis set provides a highly balanced description of the diffuse electron cloud around the heavy bromine atom, minimizing Basis Set Superposition Error (BSSE)[4].

Phase 2: Experimental Kinetic Tracking (In Situ NMR)
  • Sample Preparation: In an NMR tube, dissolve 0.1 mmol of Methyl 3-(4-bromophenyl)prop-2-ynoate and 0.1 mmol of benzyl azide in 0.5 mL of CD3CN.

  • Variable Temperature (VT) Acquisition: Insert the sample into an NMR spectrometer pre-calibrated to 40 °C. Acquire quantitative 1 H-NMR spectra every 10 minutes. Repeat this process for independent samples at 50 °C, 60 °C, and 70 °C.

  • Data Extraction: Track the disappearance of the alkyne's methoxy singlet ( ∼3.85 ppm) relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the observed rate constant ( kobs​ ) at each temperature.

  • Eyring Plot Construction: Plot ln(kobs​/T) against 1/T . The slope yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

  • Reconciliation: Compare the experimentally derived ΔH‡ and ΔS‡ against the DFT-calculated thermal corrections. A match in entropy confirms the concerted nature of the mechanism.

Workflow Visualization

The following diagram illustrates the parallel architecture of our self-validating methodology, ensuring computational predictions are anchored by empirical kinetic data.

DFT_Validation cluster_0 In Silico DFT Workflow cluster_1 Experimental Kinetics Workflow N1 Geometry Optimization (M06-2X/6-31+G*) N2 Frequency Analysis (Identify 1 Imaginary Freq) N1->N2 N3 Single-Point Energy (def2-TZVPP / SMD Solvation) N2->N3 N7 Data Reconciliation (Calculate MAE) N3->N7 N4 In Situ NMR Spectroscopy (Variable Temperature) N5 Eyring Plot Construction (ln(k/T) vs 1/T) N4->N5 N6 Extract Experimental ΔG‡ N5->N6 N6->N7 N8 Validated Predictive Model N7->N8

Fig 1: Parallel DFT computational and experimental NMR workflow for kinetic model validation.

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Safety & Regulatory Compliance

Safety

Methyl 3-(4-bromophenyl)prop-2-ynoate proper disposal procedures

Methyl 3-(4-bromophenyl)prop-2-ynoate: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I recognize that the safe management of chemical inventory extends far beyond the benchtop. Methyl 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(4-bromophenyl)prop-2-ynoate: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that the safe management of chemical inventory extends far beyond the benchtop. Methyl 3-(4-bromophenyl)prop-2-ynoate (CAS 42122-27-0) is a highly valuable building block in pharmaceutical synthesis and cross-coupling reactions (e.g., Sonogashira couplings). However, its structural motifs—specifically the heavy halogen (bromine) and the conjugated alkyne ester—demand rigorous, chemically logical disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Mechanistic Hazard Assessment: The Causality of Disposal

To design a safe disposal protocol, we must first understand the chemical causality governing the compound's behavior and regulatory status.

  • The Halogenated Aromatic Ring (Bromine): The presence of the covalently bound bromine atom strictly dictates this compound's regulatory fate. Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be segregated into the Halogenated Waste Stream [1]. Incinerating halogens in standard non-halogenated streams can generate highly toxic polybrominated dibenzodioxins and furans. Disposal facilities must use specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.

  • The Conjugated Alkyne and Ester: While internal alkynes are generally less reactive than terminal alkynes, the prop-2-ynoate system is highly electron-deficient due to the electron-withdrawing ester and bromophenyl groups. It is susceptible to nucleophilic attack and basic hydrolysis. Therefore, waste containing this compound must never be mixed with strong bases, primary amines, or strong oxidizing agents in a single waste carboy, as this can lead to exothermic degradation and dangerous container pressurization [2].

Quantitative Data & Regulatory Thresholds

Understanding the physical parameters of the chemical ensures accurate waste profiling and prevents regulatory violations.

Property / ParameterValueOperational & Disposal Implication
CAS Number 42122-27-0Primary identifier required for hazardous waste tagging and profiling.
Molecular Weight 239.07 g/mol High mass contributes to its solid state (powder/crystals) at standard conditions.
Bromine Content ~33.4% (w/w)Exceeds the >10% halogen threshold; mandates routing to the halogenated waste stream.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires handling in a certified fume hood with nitrile gloves and eye protection [3].
Chemical Class Halogenated Alkyne EsterIncompatible with strong bases and oxidizers; requires strict waste segregation.
Disposal Pathway High-Temp IncinerationMust be processed at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Waste Segregation Decision Logic

The following decision matrix illustrates the required segregation pathway for waste containing Methyl 3-(4-bromophenyl)prop-2-ynoate to ensure compliance with environmental regulations.

G Start Methyl 3-(4-bromophenyl) prop-2-ynoate Waste State Physical State? Start->State Solid Solid Waste (Pure/Contaminated Debris) State->Solid Powder/Solid Liquid Liquid Solution (Dissolved in Solvent) State->Liquid Dissolved Halogenated Halogenated Waste Stream (EPA Compliant) Solid->Halogenated HalogenCheck Halogen Content > 10%? Liquid->HalogenCheck HalogenCheck->Halogenated Yes (Contains Br) Incineration High-Temp Incineration (Permitted TSD Facility) Halogenated->Incineration

Figure 1: Decision matrix for halogenated alkyne laboratory waste segregation and disposal.

Step-by-Step Disposal Methodologies

This self-validating protocol ensures RCRA compliance and prevents incompatible chemical mixing at the point of generation [4].

Protocol A: Disposal of Solid Waste (Neat Chemical & Consumables)
  • Segregation: Collect all unused solid Methyl 3-(4-bromophenyl)prop-2-ynoate, contaminated weighing boats, filter papers, and heavily soiled gloves.

  • Compatibility Validation: Visually inspect the waste to ensure no reactive metals (e.g., sodium, lithium) or strong inorganic oxidizers are present in the solid waste bin.

  • Containerization: Place the solid waste into a wide-mouth, high-density polyethylene (HDPE) or glass container specifically designated for "Solid Halogenated Organic Waste."

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated." List the chemical name explicitly (Methyl 3-(4-bromophenyl)prop-2-ynoate); do not use structural abbreviations.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solvents)
  • Solvent Compatibility Check: Identify the carrier solvent. Even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, THF), the entire mixture must be routed to the Halogenated Waste stream because the solute itself contains bromine.

  • Reaction Quenching: If the waste originates from a catalytic reaction (e.g., Palladium/Copper from a Sonogashira coupling), ensure all reactive intermediates are fully quenched and the solution is cooled to room temperature before transferring to the waste carboy.

  • Transfer: Slowly pour the solution into the "Halogenated Liquid Waste" carboy using a designated, chemically compatible funnel.

  • Headspace Management (Critical): Never fill the carboy beyond 90% capacity. Leave at least 2-3 inches of headspace to accommodate vapor expansion. Keep the container tightly capped when not actively adding waste.

  • Satellite Accumulation: Store the carboy in secondary containment within a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly adhering to EPA volume and accumulation time limits[1].

Emergency Spill & Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate & Assess: If a large volume of the powder or dissolved solution is spilled, alert nearby personnel and ensure the laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust, which can react with halogenated organics.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to avoid static discharge (if flammable solvents are present). Place the debris into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a thorough water rinse. Collect all rinsate and route it to the halogenated liquid waste carboy.

  • EHS Notification: Tag the collected spill debris as "Halogenated Spill Debris" and request an immediate pickup from your institutional Environmental Health and Safety (EHS) department.

References

  • Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL:[Link]

  • methyl 3-(4-bromophenyl)prop-2-ynoate — Chemical Substance Information Source: NextSDS URL:[Link]

  • Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-bromophenyl)prop-2-ynoate
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Reactant of Route 2
Methyl 3-(4-bromophenyl)prop-2-ynoate
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